4-Hydroxy-2-methylbenzoic acid
Description
This compound is a natural product found in Dipsacus laciniatus with data available.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFSGOFUHEVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206490 | |
| Record name | 4-Hydroxy-o-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-39-2 | |
| Record name | 4-Hydroxy-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-o-toluic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 578-39-2 | |
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| Record name | 4-Hydroxy-o-toluic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-O-TOLUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4NMG5AH8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxy-2-methylbenzoic acid (CAS No. 578-39-2), a significant organic intermediate. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance, tailored for professionals in research and drug development.
Core Chemical Identity and Properties
This compound, also known by its synonyms 4-Hydroxy-o-toluic acid and 4,2-Cresotic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring both a hydroxyl and a carboxylic acid group on a toluene (B28343) backbone, makes it a versatile precursor in various synthetic applications.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 578-39-2 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 177-181 °C |
| Solubility | Low solubility in water; Soluble in methanol (B129727), ethanol, ether, acetone. |
| pKa | 4.46 ± 0.25 (Predicted) |
| InChI Key | BBMFSGOFUHEVNP-UHFFFAOYSA-N |
| SMILES | Cc1cc(O)ccc1C(O)=O |
Spectroscopic Data
-
Mass Spectrometry: Mass spectra for this compound are available and can be accessed through online databases for detailed fragmentation analysis.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would characteristically show a broad absorption band for the hydroxyl (-OH) group of the carboxylic acid, another for the phenolic -OH, and a sharp peak for the carbonyl (C=O) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are available to confirm the chemical structure, showing distinct peaks for the aromatic protons, the methyl group, and the carboxyl and hydroxyl protons.
Synthesis and Purification Protocols
The purity of this compound is critical for its successful application in complex syntheses, as impurities can lead to side reactions, lower yields, and complications in product purification.[2]
Experimental Protocol: Synthesis from 4-methoxy-2-methylbenzoic acid
A common laboratory-scale synthesis involves the demethylation of 4-methoxy-2-methylbenzoic acid using boron tribromide.
Materials:
-
4-methoxy-2-methylbenzoic acid
-
Boron tribromide (BBr₃)
-
0.1 M Hydrochloric acid (HCl)
-
Methanol
-
Argon gas supply
Procedure:
-
Dissolve 4-methoxy-2-methylbenzoic acid (1 equivalent) in dichloromethane in a round-bottom flask under an argon atmosphere.
-
Slowly add boron tribromide (10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction by adding 0.1 M hydrochloric acid.
-
Filter the mixture to remove any insoluble material.
-
Separate the aqueous phase and concentrate it under reduced pressure.
-
Dissolve the residue in methanol and re-concentrate under reduced pressure. Repeat this dissolution-concentration process three times to remove residual solvent and impurities.
-
The final product, this compound, is obtained as a solid. This procedure typically yields the product in high purity (e.g., 80% yield).
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product. The choice of solvent is crucial, leveraging the compound's higher solubility in hot solvents compared to cold ones.
Materials:
-
Crude this compound
-
Good solvent: Methanol, ethanol, or acetone
-
Poor solvent: Water or a hydrocarbon solvent like heptane (B126788) or toluene
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., methanol).
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slowly add a "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy (the saturation point).
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent. This process can yield purity levels of 98.0% or higher.[3]
Experimental and Synthetic Workflow
The following diagram illustrates the general workflow from synthesis to purification of this compound.
Caption: General workflow for synthesis and purification.
Biological Significance and Potential Applications
While this compound itself is primarily recognized as a synthetic intermediate, it has been identified as a transient metabolite in the anaerobic metabolism of m-cresol (B1676322) by methanogenic consortia.[4] The biological activities of its close structural analog, 4-hydroxybenzoic acid (4-HBA), are well-documented and offer valuable insights into the potential roles of this class of molecules.
Derivatives of 4-hydroxybenzoic acid have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6] For instance, azo dyes incorporating the 4-hydroxybenzoic acid moiety have demonstrated potent antibacterial activity against various human pathogens.[7]
Illustrative Signaling Pathway: 4-Hydroxybenzoic Acid (4-HBA) in Bacterial Quorum Sensing
To illustrate a potential mechanism of action for this class of compounds, the signaling pathway of the closely related 4-hydroxybenzoic acid (4-HBA) in the bacterium Shigella sonnei is presented. In this system, 4-HBA acts as a quorum-sensing signal, regulating bacterial physiology and virulence.[1][8]
It is critical to note that the following pathway is for 4-hydroxybenzoic acid, not this compound, and serves as an illustrative example of a potential biological role.
The biosynthesis of 4-HBA is catalyzed by the enzyme UbiC, which converts chorismate into 4-HBA.[1][8] This 4-HBA molecule then binds to the response regulator AaeR.[1][8] The 4-HBA/AaeR complex subsequently binds to the promoter regions of target genes, thereby controlling the expression of factors related to biofilm formation, extracellular polysaccharide (EPS) production, and overall virulence.[1][8]
Caption: Quorum sensing pathway of 4-HBA in S. sonnei.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed and can cause serious eye damage. Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- 1. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]
- 3. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 4. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jocpr.com [jocpr.com]
- 8. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-2-methylbenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzoic Acid
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS 578-39-2), a versatile building block in chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows.
Core Physical and Chemical Properties
This compound, also known as 4-hydroxy-o-toluic acid, is a functionalized aromatic carboxylic acid.[1][2] Its structure, which includes both a hydroxyl and a carboxylic acid group, makes it a valuable intermediate for synthesizing a wide range of organic molecules.[1] It typically appears as a white crystalline solid or powder.[1][2]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [2][3] |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 177-181 °C | [4][5] |
| Boiling Point | 339.1 ± 30.0 °C (Predicted) | [2][4] |
| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 4.46 ± 0.25 (Predicted) | [4] |
| Appearance | White crystalline solid / Powder to crystal | [2] |
| Solubility | Low solubility in water; soluble in methanol (B129727), alcohol, and ether.[2][4] | [2][4] |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These protocols are standard laboratory procedures for organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[6] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[6]
Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are observed and recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[7][8]
-
Capillary Tube Packing: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down. The packed sample should be approximately 1-2 cm in height.[7][8]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block near the sample.[7]
-
Approximate Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to about 2°C per minute.[9]
-
Observation and Recording: Carefully observe the sample. Record the temperature (t1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (t2) at which the last solid crystal melts.[7][8] The melting range is reported as t1-t2.
-
Repeat: For accuracy, conduct at least two careful determinations. The values should be consistent.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for determining the pKa by measuring the change in pH of an acidic solution as a base is added.[10]
Principle: A solution of the acid (this compound) is titrated with a strong base of known concentration. A pH meter is used to monitor the pH of the solution throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10][11]
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. If solubility is low, a co-solvent like ethanol (B145695) or methanol may be used, though this will yield an apparent pKa (pKaapp).
-
Titration Setup: Place the beaker with the acid solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar. Start the stirrer at a moderate speed.
-
Initial Measurement: Record the initial pH of the acid solution before adding any base.
-
Titration: Begin adding the NaOH solution from the burette in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume.
-
The half-equivalence point is at Veq / 2.
-
Find the pH from the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the acid.[10]
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental protocols and a potential synthetic pathway.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Caption: Simplified Kolbe-Schmitt Synthesis Pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxy-o-toluic acid | C8H8O3 | CID 68475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 CAS#: 578-39-2 [m.chemicalbook.com]
- 5. This compound 98 578-39-2 [sigmaaldrich.com]
- 6. athabascau.ca [athabascau.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-2-methylbenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbenzoic acid, a valuable building block in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and offers an in-depth analysis of its structural characterization through spectroscopic methods.
Chemical Structure and Properties
This compound, also known as 4-hydroxy-o-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₈O₃.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and a methyl group at positions 1, 4, and 2, respectively.
Structural Formula of this compound
Caption: Chemical structure of this compound.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 578-39-2 | [1] |
| Melting Point | 177-181 °C | [1] |
| Boiling Point (Predicted) | 339.1 ± 30.0 °C | [2] |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.46 ± 0.25 |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective laboratory-scale synthesis involves the demethylation of 4-methoxy-2-methylbenzoic acid.
Synthesis Workflow
References
An In-depth Technical Guide to 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile intermediate in the synthesis of a wide array of organic molecules. Its structure, featuring both a hydroxyl and a carboxylic acid group, imparts unique chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways.
Synonyms and Identifiers
The compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate literature searches and procurement.
| Synonym/Identifier | Source |
| 4-Hydroxy-o-toluic acid | Chem-Impex[1] |
| 4,2-Cresotic acid | PubChem[2] |
| Benzoic acid, 4-hydroxy-2-methyl- | PubChem[2] |
| CAS Number | 578-39-2[1][2] |
| PubChem CID | 68475[1][2] |
| EC Number | 209-422-1 |
| MDL Number | MFCD02182261[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Melting Point | 177 - 181 °C | |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Slightly soluble in water, soluble in polar organic solvents like alcohols and acetone. | [4] |
| pKa | 4.46 ± 0.25 (Predicted) | |
| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [5] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the demethylation of 4-methoxy-2-methylbenzoic acid.
General Procedure:
-
Reaction Setup: To a solution of 4-methoxy-2-methylbenzoic acid (2 mmol, 0.332 g) in dichloromethane (B109758) (20 mL) in a round-bottom flask, add boron tribromide (20 mmol, 5 g, 10 eq.) slowly under an inert atmosphere (e.g., argon).[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is completely consumed.[1]
-
Quenching: Upon completion, carefully quench the reaction by adding 0.1 M hydrochloric acid (20 mL).[1]
-
Workup: Remove any insoluble material by filtration. Concentrate the aqueous phase under reduced pressure.[1]
-
Purification: Dissolve the residue in methanol (B129727) and re-concentrate under reduced pressure. Repeat this dissolution-concentration step three times to yield the purified this compound.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for the analysis of this compound, adapted from a method for the closely related compound, 4-hydroxybenzoic acid.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient Elution: A suitable gradient to ensure separation from impurities. A typical starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 230 nm[6]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile, or the initial mobile phase composition).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Biological Pathways
This compound is an intermediate in the anaerobic metabolism of m-cresol (B1676322) by certain microorganisms.[7] Additionally, the parent compound, 4-hydroxybenzoic acid, is a key intermediate in the biosynthesis of ubiquinone (Coenzyme Q), a vital component of the electron transport chain.[8]
Anaerobic Metabolism of m-Cresol
The following diagram illustrates the formation of this compound during the anaerobic breakdown of m-cresol.
Caption: Anaerobic metabolism of m-cresol.
Ubiquinone Biosynthesis Pathway
This diagram shows the involvement of 4-hydroxybenzoate (B8730719) in the synthesis of ubiquinone.
Caption: Ubiquinone biosynthesis pathway.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis in a research and development setting. Understanding its role in biological pathways, such as microbial metabolism, can open avenues for its application in biotechnology and environmental science. Further research into its biological activities and potential therapeutic applications is warranted.
References
- 1. This compound 98 synthesis - chemicalbook [chemicalbook.com]
- 2. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]
- 3. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. ymdb.ca [ymdb.ca]
- 6. longdom.org [longdom.org]
- 7. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500) [hmdb.ca]
4-Hydroxy-o-toluic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-o-toluic acid, also known as 4-hydroxy-2-methylbenzoic acid, is a phenolic acid derivative of benzoic acid. While its isomeric counterpart, p-hydroxybenzoic acid, is well-studied and utilized in various industries, 4-Hydroxy-o-toluic acid remains a compound with a less defined biological and pharmacological profile. This technical guide provides a comprehensive overview of the currently available information on 4-Hydroxy-o-toluic acid, focusing on its fundamental chemical and physical properties, established identifiers, and detailed synthesis protocols. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the existing knowledge and highlighting the significant gaps in the scientific literature regarding its potential therapeutic applications and mechanisms of action.
Core Information and Chemical Properties
4-Hydroxy-o-toluic acid is a white solid organic compound. It is characterized by a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and a methyl group at positions 1, 4, and 2, respectively.
Quantitative Data Summary
A summary of the key quantitative data for 4-Hydroxy-o-toluic acid is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 578-39-2 | [1][3] |
| Melting Point | 177-181 °C | |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | [1][2] |
| InChIKey | BBMFSGOFUHEVNP-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC(=C1)O)C(=O)O | [4] |
Synonyms and Identifiers
4-Hydroxy-o-toluic acid is also known by several other names and is registered under various chemical identifiers, as detailed in Table 2.
| Type | Identifier | Source(s) |
| Synonyms | This compound, 4,2-Cresotic acid | [1][5] |
| PubChem CID | 68475 | [1] |
| EC Number | 209-422-1 | [1] |
| UNII | U4NMG5AH8R | [3] |
Synthesis and Purification
The synthesis of 4-Hydroxy-o-toluic acid can be achieved through various chemical routes. Below is a detailed experimental protocol for its synthesis from 4-methoxy-2-methylbenzoic acid.
Experimental Protocol: Synthesis from 4-methoxy-2-methylbenzoic acid
This protocol describes the demethylation of 4-methoxy-2-methylbenzoic acid to yield this compound.
Materials:
-
4-methoxy-2-methylbenzoic acid (2 mmol, 0.332 g)
-
Dichloromethane (B109758) (DCM) (20 mL)
-
Boron tribromide (BBr₃) (20 mmol, 5 g, 10 eq.)
-
0.1 M Hydrochloric acid (HCl) (20 mL)
-
Argon gas
Procedure:
-
Dissolve 4-methoxy-2-methylbenzoic acid in dichloromethane in a reaction vessel under an argon atmosphere.
-
Slowly add boron tribromide to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction by adding 0.1 M hydrochloric acid to the reaction mixture.
-
Filter the mixture to remove any insoluble material.
-
Separate the aqueous layer and concentrate it under reduced pressure.
-
Dissolve the residue in methanol and then evaporate the solvent under reduced pressure.
-
Repeat the methanol dissolution and evaporation step three times to ensure the removal of impurities.
-
The final product, this compound, is obtained as a yellow solid (0.24 g, 80% yield).
Biological and Pharmacological Profile: A Knowledge Gap
Despite its structural similarity to other biologically active phenolic acids, there is a significant lack of specific data on the biological and pharmacological activities of 4-Hydroxy-o-toluic acid in the current scientific literature. Most of the available research focuses on its isomer, p-hydroxybenzoic acid, which has demonstrated a range of activities including antioxidant, antimicrobial, and estrogenic effects.[6][7][8]
One study investigating the anti-inflammatory properties of compounds isolated from Myrsine seguinii reported that o-, m-, and p-hydroxybenzoic acids did not exhibit notable anti-inflammatory activity in their specific assay. In another study focused on the anaerobic metabolism of m-cresol, this compound was identified as a transient intermediate, suggesting its involvement in microbial metabolic pathways.[9]
Due to the limited information on its interaction with biological systems, no specific signaling pathways have been elucidated for 4-Hydroxy-o-toluic acid. Consequently, the creation of diagrams for signaling pathways or detailed experimental workflows for biological assays is not feasible at this time.
Safety and Toxicology
The safety and toxicology profile of 4-Hydroxy-o-toluic acid is not as extensively studied as its p-isomer. However, general GHS hazard statements for the compound include warnings for being harmful if swallowed and causing serious eye damage.[1] For p-hydroxybenzoic acid, toxicological studies have indicated low acute oral toxicity in rats and it is not considered genotoxic.[6] It has been noted to be slightly irritating to the skin and moderately irritating to the eyes.[10]
Applications and Future Directions
Currently, the primary application of 4-Hydroxy-o-toluic acid appears to be as a chemical intermediate in organic synthesis. The lack of comprehensive biological data presents a clear opportunity for future research. Investigating the potential anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties of this compound could unveil novel therapeutic applications. In silico studies to predict potential biological targets could be a valuable first step to guide future experimental work.
Conclusion
4-Hydroxy-o-toluic acid is a well-characterized compound in terms of its chemical and physical properties, with established methods for its synthesis. However, a significant knowledge gap exists regarding its biological activities and potential applications in drug development. This technical guide consolidates the available information and underscores the need for further research to explore the pharmacological profile of this molecule. Such studies are essential to unlock its potential and to provide the scientific community with a more complete understanding of this phenolic acid.
Diagrams
Due to the lack of specific information on signaling pathways or complex experimental workflows involving 4-Hydroxy-o-toluic acid, no diagrams are provided in this guide. Future research elucidating its mechanism of action will be necessary to develop such visualizations.
References
- 1. 4-Hydroxy-o-toluic acid | C8H8O3 | CID 68475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-HYDROXY-O-TOLUIC ACID [drugfuture.com]
- 4. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 9. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tera.org [tera.org]
The Elusive Natural Presence of 4-Hydroxy-2-methylbenzoic Acid: A Technical Guide
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current scientific understanding of the natural occurrence of 4-Hydroxy-2-methylbenzoic acid. This document synthesizes available data on its sources, biosynthetic pathways, and the methodologies for its identification.
Introduction
This compound, a substituted aromatic carboxylic acid, is a compound of interest due to its structural similarity to other biologically active benzoic acid derivatives. However, its natural occurrence is notably limited and specialized, primarily documented as a transient metabolite in microbial processes. This guide aims to present a clear and concise summary of the existing, albeit scarce, scientific literature on this compound.
Natural Occurrence
The presence of this compound in the natural world is not widespread. The most definitive evidence points to its formation as an intermediate in the anaerobic metabolism of m-cresol (B1676322) by specific microbial consortia. Its detection in plant or fungal species is less certain and requires further investigation.
Microbial Metabolism
The most well-documented natural source of this compound is as a transient intermediate in the anaerobic degradation of m-cresol by methanogenic consortia. In this environment, m-cresol undergoes a carboxylation reaction to form this compound, which is then further metabolized.
Plant Kingdom
While the PubChem database lists Dipsacus laciniatus (Cutleaf Teasel) as a source of this compound, extensive searches of phytochemical literature have not yielded primary research articles that substantiate this claim with experimental data.[1][2][3] Studies on the phytochemistry of the Dipsacus genus have identified numerous other phenolic compounds, but not this compound.[1][2][3]
Fungal Kingdom
The methyl ester of this compound, methyl 4-hydroxy-2-methylbenzoate, has been reported in the fungus Talaromyces pinophilus and the Tulip Tree (Liriodendron tulipifera). However, the presence of the free acid form has not been confirmed in these species.
Quantitative Data
To date, there is a significant lack of quantitative data on the concentration of this compound in any natural source. Its role as a "transient intermediate" in microbial metabolism suggests that it does not accumulate to high levels. The table below summarizes the current, limited knowledge on its occurrence.
| Natural Source Category | Specific Source | Compound Form | Concentration Data | Reference |
| Microbial | Methanogenic consortium metabolizing m-cresol | Free Acid | Transient intermediate; not quantified | Roberts et al., 1990 |
| Plant | Dipsacus laciniatus | Free Acid | Unconfirmed; no quantitative data available | PubChem |
| Fungal | Talaromyces pinophilus | Methyl Ester | Not quantified | PubChem |
| Plant | Liriodendron tulipifera | Methyl Ester | Not quantified | PubChem |
Biosynthesis
The only elucidated pathway for the natural formation of this compound is through the anaerobic metabolism of m-cresol.
Microbial Carboxylation of m-Cresol
The formation of this compound is an initial step in the degradation of m-cresol by certain anaerobic microbial consortia. This process involves the enzymatic carboxylation of m-cresol.
Experimental Protocols
The following is a detailed methodology for the identification of this compound as a transient metabolite during the anaerobic degradation of m-cresol, adapted from Roberts et al. (1990).
Culture Conditions and Metabolite Extraction
-
Enrichment Culture: Methanogenic consortia are enriched from sources such as domestic sewage sludge in a defined mineral medium with m-cresol as the sole carbon source.
-
Inhibition of Methanogenesis: To allow for the accumulation of intermediates, methanogenesis is inhibited by the addition of a specific inhibitor like bromoethanesulfonic acid.
-
Incubation: Cultures are incubated under anaerobic conditions at a controlled temperature (e.g., 37°C) in the dark.
-
Sampling and Extraction: Aliquots of the culture are periodically removed, acidified, and extracted with an organic solvent such as diethyl ether to isolate acidic metabolites.
Analytical Identification
-
Derivatization: The extracted metabolites are derivatized to increase their volatility for gas chromatography (GC) analysis. A common method is methylation using diazomethane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized extract is analyzed by GC-MS. The retention time and mass spectrum of the suspected this compound derivative are compared with those of an authentic, synthesized standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and detection of the underivatized acid. The culture supernatant is filtered and directly injected onto a suitable column (e.g., a reverse-phase C18 column) and eluted with an appropriate mobile phase (e.g., a buffered methanol-water mixture). The retention time is compared with an authentic standard.
Conclusion and Future Directions
The natural occurrence of this compound is currently understood to be primarily limited to its role as a transient intermediate in the microbial degradation of m-cresol. Reports of its presence in the plant kingdom, specifically in Dipsacus laciniatus, remain to be confirmed by peer-reviewed experimental studies. The lack of quantitative data and detailed biosynthetic information in organisms other than m-cresol-degrading consortia highlights a significant gap in the scientific literature.
Future research should focus on:
-
Verifying the presence of this compound in Dipsacus laciniatus through rigorous phytochemical analysis.
-
Quantifying the concentration of this compound in microbial cultures and any confirmed plant or fungal sources.
-
Elucidating the enzymatic pathways responsible for the biosynthesis of this compound in various organisms.
A deeper understanding of the natural occurrence and biosynthesis of this compound will be invaluable for researchers in natural product chemistry, microbiology, and drug discovery.
References
4-Hydroxy-2-methylbenzoic Acid: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid (CAS No. 578-39-2), also known as 4-hydroxy-o-toluic acid or 4,2-cresotic acid, is a substituted benzoic acid derivative. Its structural similarity to other phenolic compounds and benzoates necessitates a thorough understanding of its safety and hazard profile for professionals handling this chemical in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data, hazard classifications, and relevant experimental methodologies. The information presented herein is a synthesis of data from safety data sheets, toxicological databases, and scientific literature. It is crucial to note that for certain toxicological endpoints, data for the parent compound, 4-hydroxybenzoic acid, is used as a surrogate for read-across analysis due to the limited availability of specific data for this compound.
GHS Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
GHS Pictograms
Hazard and Precautionary Statements
The following tables summarize the GHS hazard (H) and precautionary (P) statements for this compound.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |
Table 2: GHS Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological data for this compound is provided in the tables below.
Table 3: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [5] |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 177-181 °C | |
| Flash Point | Not applicable | |
| Form | Solid |
Table 4: Toxicological Data
| Endpoint | Species | Route | Value | Source |
| Acute Toxicity | ||||
| LD50 | Mouse | Oral | 2200 mg/kg | [6] |
| LD50 (read-across from 4-hydroxybenzoic acid) | Rat | Oral | >10,000 mg/kg | [4][7] |
| LD50 (read-across from 4-hydroxybenzoic acid) | Rabbit | Dermal | >2000 mg/kg | [4] |
| Irritation/Corrosion | ||||
| Skin Irritation | Rabbit | Dermal | Causes skin irritation | [3] |
| Eye Irritation | Causes serious eye damage | [1][2] | ||
| Sensitization | ||||
| Skin Sensitization (read-across from 4-hydroxybenzoic acid) | Guinea pig | Dermal | Mild sensitizer | [8] |
| Repeated Dose Toxicity | ||||
| NOAEL (read-across from 4-hydroxybenzoic acid) | Rat | Oral | >= 1,000 mg/kg/day | [4] |
| Genotoxicity | ||||
| Ames Test (read-across from 4-hydroxybenzoic acid) | In vitro | Negative | [8] | |
| Chromosomal Aberration Test (read-across from 4-hydroxybenzoic acid) | In vitro | Negative | [8] | |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [4] | ||
| Reproductive Toxicity | ||||
| (read-across from 4-hydroxybenzoic acid) | Rat | Oral | No adverse effects observed up to 1000 mg/kg/day | [8] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity studies.
General Experimental Workflow for Acute Toxicity Testing
OECD 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is designed to assess the acute toxic effects of a substance following oral administration.[6]
-
Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[9] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[6]
-
Sighting Study: An initial "sighting study" with single animals is conducted to determine the appropriate starting dose for the main study.[10]
-
Main Study: Groups of at least 5 animals are dosed. Depending on the outcome (evident toxicity or no effects), the dose for the next group is adjusted up or down.[6]
-
Observations: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[9]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[9]
OECD 402: Acute Dermal Toxicity
This guideline is used to assess the potential hazards of a substance following a single dermal application.
-
Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal (typically rats, rabbits, or guinea pigs) and held in place with a porous gauze dressing for 24 hours.
-
Limit Test: A single dose of 2000 mg/kg is typically used to determine if the substance has low dermal toxicity. If no mortality is observed, no further testing is required.
-
Full Study: If toxicity is observed in the limit test, a full study with multiple dose groups is conducted to determine the LD50.
-
Observations: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.
OECD 404: Acute Dermal Irritation/Corrosion
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11]
-
Principle: A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) of a single albino rabbit.[11][12]
-
Exposure: The substance is held in contact with the skin for up to 4 hours.[12]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and periodically for 14 days.[11]
-
Sequential Testing: The test is initially performed on one animal. If a corrosive effect is not observed, the response is confirmed in up to two additional animals.[11]
OECD 405: Acute Eye Irritation/Corrosion
This guideline assesses the potential of a substance to cause eye irritation or corrosion.[8]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[13]
-
Procedure: After application, the eyelids are held together for about one second. The eye is not washed out for at least 24 hours unless immediate corrosive effects are noted.[14]
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of effects.[8]
-
Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14]
Toxicokinetics and Potential Mechanisms of Toxicity
Metabolism and Excretion
Specific toxicokinetic data for this compound in mammals is limited. However, studies on related compounds provide some insights. Benzoic acid and its derivatives are generally well-absorbed orally. Dermal absorption of 4-hydroxybenzoic acid in rats has been reported to be very low.[6]
In a study on the anaerobic metabolism of m-cresol, this compound was identified as a transient intermediate.[15] Another study on the metabolism of 2,4-toluenediamine in rats and mice, which has a similar substitution pattern, identified 4-acetylamino-2-aminobenzoic acid as a major metabolite, suggesting that N-acetylation and oxidation of the methyl group are potential metabolic pathways.[16]
Potential for Endocrine Disruption
While there are no direct studies on the endocrine-disrupting properties of this compound, its structural analog, 4-hydroxybenzoic acid (a metabolite of parabens), has been shown to exhibit estrogenic activity.
-
Mechanism of Action (4-hydroxybenzoic acid): Studies have demonstrated that 4-hydroxybenzoic acid can bind to the estrogen receptor α (ERα).[1] This binding can initiate a signaling cascade, leading to the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7).[1] The proposed signaling pathway involves the phosphorylation and activation of several key proteins.[1]
It is plausible that this compound could also interact with hormone receptors, although the presence of the additional methyl group may alter its binding affinity and subsequent biological activity. Further research is required to determine the specific endocrine-disrupting potential of this compound.
Summary and Conclusions
This compound is a chemical that presents several hazards that require careful management in a laboratory or industrial setting. It is classified as harmful if swallowed, causes serious eye damage, and causes skin and respiratory irritation. The available toxicological data, supplemented by read-across from its parent compound 4-hydroxybenzoic acid, suggests low potential for genotoxicity, carcinogenicity, and reproductive toxicity at doses tested.
A significant area for further investigation is its potential as an endocrine disruptor. Based on the known estrogenic activity of 4-hydroxybenzoic acid, it is recommended that this compound be handled with the appropriate precautions to minimize exposure until its specific endocrine effects are better understood.
Researchers, scientists, and drug development professionals should adhere to the recommended precautionary statements, including the use of appropriate personal protective equipment, to ensure safe handling of this compound.
References
- 1. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. tera.org [tera.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive image-based chromatin binding assays using inducible ERα to rapidly characterize estrogenic chemicals and mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Disruption of androgen and estrogen receptor activity in prostate cancer by a novel dietary diterpene carnosol: implications for chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CO2 Incorporation and this compound Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the metabolism of 2,4-toluenediamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Solubility of 4-Hydroxy-2-methylbenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Data Availability: Extensive literature searches for quantitative solubility data (e.g., mole fraction or g/100g solvent at various temperatures) for 4-Hydroxy-2-methylbenzoic acid (CAS: 578-39-2), also known as 4-hydroxy-o-toluic acid, did not yield specific experimental datasets. The available information is largely qualitative. This guide therefore summarizes the existing qualitative data, provides detailed experimental protocols for solubility determination, and presents a logical framework for understanding the solubility of this compound. To offer a quantitative perspective, limited data for the closely related isomer, 4-hydroxy-3-methylbenzoic acid, is included for illustrative purposes.
Introduction to this compound
This compound is a derivative of benzoic acid with both a hydroxyl and a methyl group attached to the benzene (B151609) ring. These functional groups play a significant role in determining its physical and chemical properties, including its solubility in various organic solvents. The interplay between the polar carboxylic acid and hydroxyl groups and the nonpolar methyl group and benzene ring governs its interaction with solvent molecules. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and material science, where it may be used as an intermediate or a final product.
Qualitative Solubility Profile
General observations from chemical literature indicate that this compound exhibits low solubility in water but is soluble in several common organic solvents. This is consistent with the presence of a significant nonpolar surface area from the benzene ring and the methyl group.
Good Solvents (Qualitative):
-
Alcohols (e.g., Methanol, Ethanol, Propanol)[1]
-
Ethers[1]
-
Ketones (e.g., Acetone, Methyl Isobutyl Ketone)
-
Methanol is explicitly mentioned as a solvent.
Poor Solvents (Qualitative):
-
Water[1]
-
Heptane
-
Cyclohexane
-
Toluene
Quantitative Solubility Data (Illustrative Example)
As a point of reference, the following table presents the solubility of a related isomer, 4-hydroxy-3-methylbenzoic acid . It is crucial to note that this data is for a different compound and should be used as a general indicator of the magnitude of solubility for a similar structure.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 100 | 11.6 |
This data is for 4-hydroxy-3-methylbenzoic acid and is provided for illustrative purposes only.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies commonly employed for measuring the solubility of solid organic compounds like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a widely used and straightforward technique for determining solubility. It involves preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaking incubator) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solute Quantification: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.
Isothermal Shake-Flask Method followed by HPLC Analysis
This method is particularly useful for determining the solubility of compounds in various solvents and is a standard in the pharmaceutical industry.
Methodology:
-
Preparation of Saturated Solution: An excess of this compound is added to a series of vials, each containing a known volume of the test solvent.
-
Equilibration: The vials are sealed and agitated in a constant-temperature shaker bath for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Filtration: After equilibration, the suspensions are allowed to settle, and an aliquot of the supernatant is withdrawn and immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Dilution: The clear filtrate is accurately diluted with a suitable solvent (often the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.
-
HPLC Analysis: The concentration of this compound in the diluted sample is determined using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).
-
Quantification: A calibration curve, prepared using standard solutions of known concentrations of this compound, is used to determine the concentration in the diluted sample. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between solvent properties and the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Melting Point of 4-Hydroxy-2-methylbenzoic Acid
This technical guide provides comprehensive information on the melting point of 4-Hydroxy-2-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details the physical property data, experimental protocols for its determination, and a logical workflow for compound identification.
Quantitative Data: Melting Point of this compound
The melting point of a compound is a critical physical property used for identification and purity assessment. Below is a summary of the reported melting point for this compound from various chemical suppliers and databases.
| Parameter | Value | Source |
| Melting Point Range | 177-181 °C | Sigma-Aldrich[1][2], Thermo Scientific[3], ChemicalBook[4] |
| Purity | 98% | Sigma-Aldrich[1][2], Thermo Scientific[3] |
| CAS Number | 578-39-2 | Sigma-Aldrich[1][2], Thermo Scientific[3] |
| Molecular Formula | C₈H₈O₃ | ChemBK[5], Thermo Scientific[3] |
| Molecular Weight | 152.15 g/mol | ChemBK[5], Sigma-Aldrich[2] |
Pure, crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6] Impurities can cause a depression and broadening of the melting point range.[6][7] The consistent reporting of the 177-181 °C range suggests a well-characterized and reliably pure compound is commercially available.[8]
Experimental Protocol: Melting Point Determination via the Capillary Method
The most common and accessible method for determining the melting point of a solid organic compound is the capillary tube method.[9] This protocol outlines the procedure using a modern digital melting point apparatus (e.g., a Mel-Temp).
Objective: To accurately determine the melting point range of a solid sample.
Materials:
-
Sample of this compound (or other solid compound)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
-
Long glass tube (for packing)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If the sample consists of large crystals, gently pulverize it using a mortar and pestle.[10]
-
Use a spatula to jab the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[11]
-
-
Loading and Packing the Capillary Tube:
-
Invert the capillary tube so the open end is facing up. Gently tap the sealed end on a hard surface to encourage the solid to fall to the bottom.[10]
-
To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approximately 1 meter). The bouncing action will compact the solid at the bottom of the capillary.[10]
-
Repeat the loading and packing process until the sample height in the capillary tube is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[10]
-
-
Melting Point Measurement (for an unknown melting point):
-
Rapid Determination (Approximate Range): Insert the packed capillary tube into the heating block of the melting point apparatus.[6] Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[11] Record the temperatures at which melting begins and is complete. Allow the apparatus to cool sufficiently before the next step.
-
Accurate Determination: Prepare a new capillary tube with the sample. Place it in the cooled apparatus. Rapidly heat to a temperature approximately 20 °C below the previously determined approximate melting point.[10]
-
Decrease the heating rate significantly, so the temperature rises no more than 1-2 °C per minute.[6][11]
-
Carefully observe the sample through the viewing lens.
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last solid particle melts. This is the end of the melting range.
-
-
Data Recording:
-
Record the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
For purity assessment, a narrow range (e.g., 1-2 °C) indicates high purity, while a broad range suggests the presence of impurities.[7]
-
Visualization: Logical Workflow for Compound Identification
For researchers, confirming the identity of a synthesized or unknown compound is a common task where melting point analysis is a foundational step. The following diagram illustrates the logical workflow for identifying an unknown solid, incorporating a mixed melting point determination to confirm its identity against a known standard.
References
- 1. 4-ヒドロキシ-2-メチル安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-羟基-2-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound 98 CAS#: 578-39-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. nbinno.com [nbinno.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
Spectroscopic Profile of 4-Hydroxy-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methylbenzoic acid. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide presents a combination of available data for the target molecule and its close structural analogs. This approach allows for a robust understanding of its spectroscopic properties. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for each key technique are provided.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectral data is available and provides key information for its identification.
Data Presentation: Mass Spectrometry of this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| Major Fragment Ions (m/z) | Data available in spectral databases | --INVALID-LINK-- |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A small quantity of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in the ion source. The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Data Presentation: Infrared Spectroscopy of this compound (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| O-H (Phenol) | 3600-3200 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Methyl) | 2975-2850 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-O | 1300-1200 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared beam is directed into the crystal and interacts with the sample at the surface through a series of internal reflections. The evanescent wave penetrates a short distance into the sample, where absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated IR beam is then directed to the detector, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. As experimental ¹H and ¹³C NMR data for this compound are not available in public databases, data for the closely related compound, methyl 4-hydroxy-2-methylbenzoate, is presented below. The chemical shifts will be similar, with the most significant difference expected for the protons and carbons near the carboxylic acid group, which will be a methyl ester in the analog.
Data Presentation: ¹H NMR of Methyl 4-hydroxy-2-methylbenzoate (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.84 | d | 1H | Ar-H |
| 6.75 | dd | 1H | Ar-H |
| 6.69 | d | 1H | Ar-H |
| 5.14 | s | 1H | -OH |
| 3.88 | s | 3H | -OCH₃ |
| 2.53 | s | 3H | Ar-CH₃ |
Source: Inferred from data for similar compounds.
Data Presentation: ¹³C NMR of Methyl 4-hydroxy-2-methylbenzoate (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 171.2 | C=O |
| 160.1 | Ar-C-OH |
| 141.8 | Ar-C-CH₃ |
| 131.5 | Ar-CH |
| 121.2 | Ar-C-COOCH₃ |
| 117.8 | Ar-CH |
| 114.2 | Ar-CH |
| 52.1 | -OCH₃ |
| 22.0 | Ar-CH₃ |
Source: Inferred from data for similar compounds.
Experimental Protocol: NMR Spectroscopy
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. The sample is then placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzoic acid.
Data Presentation: UV-Vis Spectroscopy of 4-Hydroxybenzoic Acid (in Methanol)
| λmax (nm) | Molar Absorptivity (ε) |
| 254 | ~15,000 |
Note: Data is for the parent compound 4-hydroxybenzoic acid and serves as an estimate. The methyl substituent in this compound may cause a slight bathochromic (red) shift in the absorption maximum.
Experimental Protocol: UV-Vis Spectroscopy
A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a UV-grade solvent (e.g., methanol (B129727) or ethanol) in a volumetric flask. A series of dilutions are then made to obtain solutions of known concentrations. The UV-Vis spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The absorbance of each of the prepared solutions is then measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-methylbenzoic Acid from m-Cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a hydroxyl and a carboxylic acid group on a benzene (B151609) ring, allows for a variety of chemical modifications. The synthesis of this compound from m-cresol (B1676322) is most effectively achieved through the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure.[2][3] The regioselectivity of the carboxylation, which determines the position of the incoming carboxyl group, is a critical aspect of this synthesis.[4] While other methods, such as microbial synthesis, exist, they are often not as practical for industrial-scale production.[5] This document provides a detailed protocol for the chemical synthesis of this compound from m-cresol via the Kolbe-Schmitt reaction, along with data presentation and visualizations to aid researchers.
Reaction Principle: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.[6] The reaction typically proceeds through the following general steps:
-
Deprotonation of Phenol: The phenolic hydroxyl group of m-cresol is deprotonated by a strong base, typically an alkali metal hydroxide (B78521) or carbonate, to form the more reactive phenoxide ion.[6]
-
Electrophilic Attack: The resulting m-cresolate ion attacks carbon dioxide. The position of this attack (ortho or para to the hydroxyl group) is influenced by the reaction conditions.
-
Tautomerization and Workup: The intermediate undergoes tautomerization to form the carboxylated phenol. Acidic workup then yields the final hydroxybenzoic acid product.[7]
For the synthesis of this compound from m-cresol, the carboxylation needs to occur at the para-position relative to the hydroxyl group. The use of potassium salts of the cresol (B1669610) is known to favor the formation of the para-isomer.[8]
Data Presentation
The following table summarizes the key reaction parameters and outcomes for the synthesis of this compound and related compounds using the Kolbe-Schmitt reaction, based on available literature.
| Starting Material | Base/Alkali Metal | Temperature (°C) | Pressure | Solvent | Yield (%) | Purity (%) | Reference |
| Potassium salt of m-cresol | - | 170-200 | Not specified | Gas oil | 42.1 (for 4-methylsalicylic acid) | - | [5] |
| m-Cresol | Sodium ethyl carbonate | 160-185 | 10 atm (CO2) | Solvent-free | Not specified for this specific isomer | - | [9] |
| Phenol (general) | Sodium Hydroxide | 125 | 100 atm | None | High (for salicylic (B10762653) acid) | - | [4][8] |
| Phenol (general) | Potassium Hydroxide | - | - | - | Favors p-hydroxybenzoic acid | - | [8] |
| Intermediate (for purity) | - | - | - | - | - | >98.0 | [5] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound from m-cresol based on the principles of the Kolbe-Schmitt reaction.
Materials and Reagents:
-
m-Cresol
-
Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO2), high pressure
-
Toluene (or another suitable high-boiling solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Activated Charcoal (optional, for decolorization)
Equipment:
-
High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Formation of Potassium m-cresolate:
-
In a round-bottom flask, dissolve a specific molar equivalent of potassium hydroxide in a minimal amount of water or a suitable alcohol.
-
Slowly add an equimolar amount of m-cresol to the potassium hydroxide solution while stirring. The reaction is exothermic.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry potassium m-cresolate salt. It is crucial that the reactants are dry, as the presence of water can decrease the yield.[7]
-
-
Carboxylation Reaction:
-
Transfer the dried potassium m-cresolate to the high-pressure autoclave.
-
Add a high-boiling point solvent such as gas oil if a solvent-based reaction is desired.[5]
-
Seal the autoclave and purge it with nitrogen or argon to remove any air.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 10 atm or higher).[9]
-
Heat the reaction mixture to the target temperature (e.g., 170-200°C) while stirring continuously.[5]
-
Maintain these conditions for several hours (e.g., 5 hours) to allow the reaction to proceed to completion.[5]
-
-
Work-up and Isolation:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess carbon dioxide pressure.
-
Transfer the reaction mixture to a beaker containing deionized water.
-
Unreacted m-cresol can be recovered at this stage, for example, by steam distillation or solvent extraction if it is not water-soluble.
-
Filter the aqueous solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid to the solution while stirring until the pH is acidic (pH 2-3). This will precipitate the this compound.[4]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system can be a mixture of water and an organic solvent like ethanol.[10]
-
Dissolve the crude product in a minimum amount of the hot solvent mixture. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point (177-181°C).
-
Safety Precautions:
-
The Kolbe-Schmitt reaction is performed under high pressure and temperature and should only be conducted in a properly functioning and certified autoclave.
-
m-Cresol is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is a strong acid and is corrosive. Handle it with care in a fume hood.
-
Handle high-pressure gases with caution and follow all safety guidelines for gas cylinders.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (177-181°C).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product and to quantify any isomeric impurities.[11]
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure of the product.
-
FT-IR: Fourier-Transform Infrared spectroscopy can identify the characteristic functional groups (hydroxyl, carboxylic acid, and aromatic ring).
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (152.15 g/mol ).
-
Visualizations
Reaction Pathway
Caption: Synthesis pathway of this compound from m-cresol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship: Factors Influencing Regioselectivity
Caption: Factors influencing ortho vs. para product formation in the Kolbe-Schmitt reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 11. This compound 98 synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-methylbenzoic Acid via the Kolbe-Schmitt Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kolbe-Schmitt reaction is a well-established carboxylation method in organic synthesis, primarily utilized for the production of aromatic hydroxy acids. The reaction typically involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure. This process is of significant industrial relevance, underpinning the synthesis of key pharmaceutical intermediates such as salicylic (B10762653) acid.
The synthesis of 4-Hydroxy-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science, via a direct Kolbe-Schmitt reaction on m-cresol (B1676322) presents considerable challenges. Direct carboxylation of the potassium salt of m-cresol under high temperature and pressure results in a low yield of the desired product, often accompanied by the formation of isomeric byproducts such as 4-methylsalicylic acid.[1] Research has explored alternative strategies to achieve higher selectivity and yield, including the use of protected m-cresol derivatives followed by a deprotection step.[1]
This document provides an overview of the challenges associated with the direct Kolbe-Schmitt carboxylation of m-cresol for the synthesis of this compound. Due to the low reported yields and lack of a detailed, reproducible protocol for the direct synthesis, we present a comprehensive protocol for a related, higher-yield Kolbe-Schmitt type reaction: the synthesis of the isomer, 2-Hydroxy-4-methylbenzoic acid, from m-cresol using sodium ethyl carbonate. This alternative provides a practical and well-documented experimental procedure for the carboxylation of m-cresol.
Data Presentation: Carboxylation of m-Cresol
The following table summarizes quantitative data for different approaches to the carboxylation of m-cresol, highlighting the challenges of the direct synthesis of this compound and the efficiency of an alternative method for its isomer.
| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| Potassium salt of m-cresol | CO | 235 | 8.5 | Not Specified | This compound & 4-methylsalicylic acid | 18 (mixture) | [1] |
| m-cresol | Sodium ethyl carbonate, CO₂ | 180-185 | 1 | 6-7 | 2-Hydroxy-4-methylbenzoic acid | 90 | [2] |
Experimental Protocol: Synthesis of 2-Hydroxy-4-methylbenzoic Acid from m-Cresol
This protocol details the synthesis of 2-Hydroxy-4-methylbenzoic acid via the carboxylation of m-cresol with sodium ethyl carbonate, adapted from established procedures.[2]
Materials:
-
m-cresol
-
Sodium ethyl carbonate
-
Carbon dioxide (gas)
-
Hydrochloric acid (concentrated)
-
Water
-
Stirred autoclave with electric heating
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a stirred autoclave, combine m-cresol and sodium ethyl carbonate in a 2:1 molar ratio.
-
Purging: Pressurize the autoclave with carbon dioxide and then purge twice to remove any residual air.
-
Carboxylation: Fill the autoclave with carbon dioxide to a pressure of 1 MPa.
-
Heating and Reaction: While stirring, heat the reaction mixture to 180-185 °C and maintain this temperature for 6-7 hours.
-
Cooling and Depressurization: After the reaction is complete, stop the heating and stirring and allow the autoclave to cool to room temperature. Carefully vent the excess carbon dioxide.
-
Work-up: Treat the reaction mixture with water to dissolve the product salt and separate any unreacted m-cresol.
-
Acidification and Precipitation: Acidify the aqueous phase with concentrated hydrochloric acid to a pH that ensures the complete precipitation of the carboxylic acid product.
-
Isolation and Purification: Isolate the precipitated 2-Hydroxy-4-methylbenzoic acid by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
Visualizations
Kolbe-Schmitt Reaction Mechanism for m-Cresol
The following diagram illustrates the general mechanism of the Kolbe-Schmitt reaction, showcasing the carboxylation of the m-cresolate anion. The regioselectivity (i.e., the position of carboxylation) is influenced by factors such as the counter-ion and temperature.
Caption: General mechanism of the Kolbe-Schmitt reaction for m-cresol.
Experimental Workflow for the Synthesis of 2-Hydroxy-4-methylbenzoic Acid
This diagram outlines the key steps in the experimental protocol for the synthesis of 2-Hydroxy-4-methylbenzoic acid.
Caption: Experimental workflow for the synthesis of 2-hydroxy-4-methylbenzoic acid.
References
Application Notes and Protocols for the Industrial Production of 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its industrial production requires robust, efficient, and scalable synthetic methods that deliver high purity and yield. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, focusing on a modified Kolbe-Schmitt reaction that proceeds under milder conditions than the traditional process. Alternative synthetic routes are also discussed.
Primary Industrial Synthesis: Modified Kolbe-Schmitt Reaction
The preferred industrial method for producing this compound involves a two-step process:
-
Carboxylation of a Protected 2-Methylphenol: A sterically hindered alkyl group, such as a tert-butyl group, is used to protect the ortho-position of 2-methylphenol, directing carboxylation to the para-position. This reaction is a variation of the Kolbe-Schmitt reaction.
-
Dealkylation: The protecting group is subsequently removed to yield the final product.
This approach avoids the high temperatures and pressures typically associated with the Kolbe-Schmitt reaction and achieves high selectivity for the desired para-isomer.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data for the key steps in the modified Kolbe-Schmitt synthesis of this compound, based on patented industrial processes.[1]
Table 1: Carboxylation of 2-tert-butyl-5-methylphenol
| Parameter | Value |
| Starting Material | Potassium salt of 2-tert-butyl-5-methylphenol |
| Reagent | Carbon Dioxide (CO₂) |
| Solvent | Aprotic Polar Solvent (e.g., N,N-Dimethylformamide) |
| Temperature | Not explicitly specified, but milder than traditional Kolbe-Schmitt |
| Pressure | Not explicitly specified, but milder than traditional Kolbe-Schmitt |
| Intermediate Product | 5-tert-butyl-4-hydroxy-2-methylbenzoic acid |
| Purity of Final Product | >98.0% (preferably >98.5%, more preferably >99.0%) |
Table 2: Dealkylation of 5-tert-butyl-4-hydroxy-2-methylbenzoic acid
| Parameter | Lewis Acid Catalyst | Sulfonic Acid Catalyst |
| Starting Material | 5-tert-butyl-4-hydroxy-2-methylbenzoic acid | 5-tert-butyl-4-hydroxy-2-methylbenzoic acid |
| Catalyst | Anhydrous Aluminum (III) Chloride | p-Toluenesulfonic acid |
| Solvent | Toluene | Not specified |
| Temperature | 20 to 80 °C (preferably 25 to 60 °C) | 80 to 200 °C (preferably 100 to 190 °C) |
| Reaction Time | 16 hours | Not specified |
| Final Product | This compound | This compound |
Experimental Protocols
Protocol 1: Industrial Synthesis of this compound via Modified Kolbe-Schmitt Reaction
This protocol is based on a patented industrial method.[1]
Step 1: Synthesis of the Potassium Salt of 2-tert-butyl-5-methylphenol
-
Reactants: 2-tert-butyl-5-methylphenol, Potassium Hydroxide (B78521).
-
Procedure: In a suitable reactor, dissolve 2-tert-butyl-5-methylphenol in an appropriate solvent. Add a stoichiometric amount of potassium hydroxide to form the potassium salt. The reaction is typically carried out under inert atmosphere to prevent oxidation. The solvent is then removed to yield the dry potassium salt.
Step 2: Carboxylation
-
Reactants: Potassium salt of 2-tert-butyl-5-methylphenol, Carbon Dioxide.
-
Solvent: An aprotic polar solvent (e.g., N,N-Dimethylformamide) is used to improve reaction efficiency.[1]
-
Procedure: The dried potassium salt of 2-tert-butyl-5-methylphenol is suspended in the aprotic polar solvent in a pressure reactor. The reactor is pressurized with carbon dioxide. The reaction is carried out under controlled temperature and pressure, which are milder than the traditional Kolbe-Schmitt conditions. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the reaction mixture is worked up to isolate the intermediate, 5-tert-butyl-4-hydroxy-2-methylbenzoic acid.
Step 3: Dealkylation
-
Method A: Using a Lewis Acid Catalyst
-
Reactants: 5-tert-butyl-4-hydroxy-2-methylbenzoic acid, Anhydrous Aluminum (III) Chloride.
-
Solvent: Toluene.
-
Procedure: Dissolve 64.1g (0.31 mol) of 5-tert-butyl-4-hydroxy-2-methylbenzoic acid in 638.8g of toluene. Add 122.8g (0.92 mol) of anhydrous aluminum (III) chloride to the solution. The reaction is stirred at 40°C for 16 hours.[1] After the reaction is complete, the mixture is cooled in an ice bath, and 462.3g of water is added for quenching. The product is then extracted and purified.
-
-
Method B: Using a Sulfonic Acid Catalyst
-
Reactants: 5-tert-butyl-4-hydroxy-2-methylbenzoic acid, p-Toluenesulfonic acid.
-
Procedure: The intermediate and the sulfonic acid catalyst are heated in a suitable reactor. The reaction temperature is maintained between 80 to 200°C.[1] The progress of the dealkylation is monitored. Upon completion, the product is isolated and purified.
-
Step 4: Purification
-
The crude this compound is purified by recrystallization from a suitable solvent to achieve a purity of >98.0%.
Protocol 2: Laboratory-Scale Synthesis of this compound from 4-methoxy-2-methylbenzoic acid
This protocol describes an alternative synthesis route that can be performed at a laboratory scale.
Step 1: Demethylation
-
Reactants: 4-methoxy-2-methylbenzoic acid, Boron tribromide (BBr₃).
-
Solvent: Dichloromethane (B109758) (DCM).
-
Procedure: In a reaction vessel under an argon atmosphere, dissolve 4-methoxy-2-methylbenzoic acid (2 mmol, 0.332 g) in dichloromethane (20 mL). Slowly add boron tribromide (20 mmol, 5 g, 10 eq.). Stir the reaction mixture at room temperature. Monitor the reaction for the complete consumption of the starting material using HPLC.
-
Work-up: Quench the reaction by adding 0.1 M hydrochloric acid (20 mL). Filter the mixture to remove any insoluble material. Concentrate the aqueous phase under reduced pressure.
-
Purification: Dissolve the residue in methanol (B129727) and re-concentrate under reduced pressure. Repeat this dissolution and concentration step three times to yield purified this compound as a yellow solid (0.24 g, 80% yield).
Visualizations
Industrial Synthesis Workflow
Caption: Industrial synthesis workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Sequential steps in the industrial production of this compound.
References
Application Notes and Protocols for 4-Hydroxy-2-methylbenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid, also known as 4,2-cresotic acid, is a versatile aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for a range of chemical modifications, making it a key building block in the development of new therapeutic agents.[2] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development, with a focus on its role in the synthesis of potential anti-inflammatory and analgesic agents.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White solid | [2] |
| Melting Point | 177 °C | [2] |
| CAS Number | 578-39-2 | [4] |
Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmaceutical derivatives, primarily through modifications of its carboxylic acid and hydroxyl groups. These modifications, such as esterification and amidation, lead to the formation of compounds with diverse pharmacological activities.
Synthesis of Ester Derivatives with Potential Anti-inflammatory Activity
Esterification of the carboxylic acid group of this compound can yield compounds with potential anti-inflammatory properties. The rationale behind this is that the ester derivatives may act as prodrugs, which are then hydrolyzed in vivo to the active carboxylic acid, or the ester moiety itself may contribute to the biological activity.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-methylbenzoate
This protocol describes a standard Fischer esterification of this compound with methanol (B129727).
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-hydroxy-2-methylbenzoate.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data (Representative):
| Reactant | Molar Ratio | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) |
| This compound : Methanol | 1 : 15 | Methanol | H₂SO₄ | 5 | 85-95 |
Experimental Workflow for Esterification:
Caption: Workflow for the synthesis of methyl 4-hydroxy-2-methylbenzoate.
Synthesis of Amide Derivatives as Potential Analgesics
Amidation of the carboxylic acid functionality of this compound with various amines can lead to the synthesis of novel amide derivatives. These compounds are of interest as they may exhibit analgesic properties by interacting with various biological targets.
Experimental Protocol: Synthesis of N-benzyl-4-hydroxy-2-methylbenzamide
This protocol outlines the synthesis of an amide derivative using a common coupling agent, HATU.
Materials:
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add benzylamine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzyl-4-hydroxy-2-methylbenzamide.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | Benzylamine | HATU | DIPEA | DMF | 18 | 75-90 |
Experimental Workflow for Amidation:
Caption: Workflow for the synthesis of N-benzyl-4-hydroxy-2-methylbenzamide.
Potential Mechanism of Action: Anti-inflammatory Effects
While the specific biological activities of many this compound derivatives are still under investigation, a plausible mechanism for their anti-inflammatory effects involves the inhibition of the cyclooxygenase (COX) enzymes. More specifically, some derivatives of closely related salicylic (B10762653) acids, such as triflusal (B1683033) and its metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, have been shown to inhibit COX-2 expression.[5] This inhibition is thought to occur through the blockade of the transcription factor nuclear factor-kappa B (NF-κB) activation.[5]
Simplified Signaling Pathway of COX-2 Inhibition:
Caption: Potential inhibition of the NF-κB pathway by this compound derivatives.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to undergo straightforward esterification and amidation reactions makes it an attractive starting material for the generation of compound libraries for screening and lead optimization. The potential for its derivatives to exhibit anti-inflammatory and analgesic properties, possibly through the inhibition of the COX-2 pathway, warrants further investigation and development. The protocols and data presented here provide a foundation for researchers to explore the full potential of this important building block in the discovery of new medicines.
References
- 1. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
- 2. nbinno.com [nbinno.com]
- 3. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]
- 4. 4-Hydroxy-o-toluic acid | C8H8O3 | CID 68475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-2-methylbenzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Hydroxy-2-methylbenzoic acid as a monomer in polymer synthesis. This document details the synthesis of polyesters via melt polycondensation, key characterization techniques, and explores potential applications in drug delivery systems.
Monomer Specifications
A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-hydroxy-o-toluic acid, 4,2-cresotic acid[1][2] |
| CAS Number | 578-39-2[3][4] |
| Molecular Formula | C₈H₈O₃[4][5] |
| Molecular Weight | 152.15 g/mol [3][4] |
| Appearance | White crystalline solid[5] |
| Melting Point | 177-181 °C[3] |
| Solubility | Low solubility in water, soluble in organic solvents like alcohol and ether.[5] |
Polyester (B1180765) Synthesis: Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. This protocol outlines the synthesis of a polyester from this compound. This method is adapted from established procedures for similar hydroxybenzoic acids.
Experimental Protocol
Materials and Equipment:
-
This compound (≥98% purity)
-
Antimony(III) oxide or Tetra-n-butyl orthotitanate (catalyst)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Chloroform (B151607) or Tetrahydrofuran (THF) for purification
-
Methanol (B129727) for precipitation
Procedure:
-
Charging the Reactor: Charge the three-neck flask with a known quantity of this compound and a catalytic amount of Antimony(III) oxide (e.g., 0.05% by weight of the monomer).
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen gas for 15-20 minutes to eliminate air and moisture. Maintain a gentle nitrogen flow during the initial heating phase.
-
Esterification Stage:
-
Begin stirring and gradually heat the reaction mixture to a temperature slightly above the monomer's melting point (~180-190°C) to form a homogenous melt.
-
Slowly increase the temperature to 200-220°C. Water, the byproduct of the esterification reaction, will start to distill and be collected in the condenser.
-
Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over 30-60 minutes. This facilitates the removal of the remaining water and drives the polymerization towards a higher molecular weight. A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under these conditions for an additional 3-5 hours.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid.
-
Dissolve the crude polymer in a minimal amount of chloroform or THF.
-
Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.
-
Characterization of the Synthesized Polyester
The synthesized polyester should be characterized to determine its molecular weight, thermal properties, and chemical structure.
| Analysis Technique | Parameters to be Determined |
| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. |
Reference Data for Similar Polyesters
| Property | Range of Values |
| Weight-average molecular weight (Mw) | 41,400 to 48,300 g/mol [6] |
| Glass transition temperature (Tg) | 51 to 90 °C[6] |
| Melting point (Tm) | 147 to 175 °C[6] |
| Tensile modulus | 980 to 1800 MPa[6] |
| Yield strength | 54 to 76 MPa[6] |
| Elongation at break | 270 to 320%[6] |
Note: These properties are dependent on the specific comonomers used in the synthesis.
Application in Drug Development: Nanoparticle Formulation
Polyesters are extensively investigated for drug delivery applications owing to their biocompatibility and biodegradability. Poly(this compound) is a promising candidate for fabricating nanoparticles for controlled drug release. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the gradual release of an encapsulated therapeutic agent.
General Workflow for Drug-Loaded Nanoparticle Formulation
-
Encapsulation: The synthesized polymer and a therapeutic drug are co-dissolved in a suitable organic solvent.
-
Nanoprecipitation: The organic solution is added dropwise to an aqueous solution containing a surfactant under constant stirring. The polymer precipitates, encapsulating the drug to form nanoparticles.
-
Purification: The nanoparticles are purified by centrifugation or dialysis to remove the organic solvent and any unencapsulated drug.
-
Lyophilization: The purified nanoparticle suspension is freeze-dried to obtain a stable, powdered formulation that can be reconstituted before use.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for polymers derived from this compound are not yet elucidated, the applications of such polymers in drug delivery suggest that their biological interactions would be primarily determined by the encapsulated drug. The polymer itself is designed to be inert and degrade into non-toxic byproducts. The degradation products, this compound, may have their own biological activities, but at the low concentrations resulting from gradual polymer degradation, these are generally considered to be negligible. The primary mechanism of action is the controlled release of the therapeutic agent at the target site, thereby enhancing its efficacy and reducing systemic side effects.
The field of liquid crystalline polymers, for which 4-hydroxybenzoic acid is a known monomer, is also an area of interest.[7][8] These materials have unique properties that could be exploited in advanced drug delivery systems and medical devices.
References
- 1. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-羟基-2-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 4-Hydroxy-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 4-Hydroxy-2-methylbenzoic acid, a versatile scaffold in medicinal chemistry. The following sections outline the preparation of esters, amides, and hydrazides, and provide a framework for the evaluation of their biological activity.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their structural similarity to salicylic (B10762653) acid and other biologically active phenolic compounds. These derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The synthetic routes described herein provide a foundation for the generation of diverse chemical libraries for screening and lead optimization.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize the expected yields and key characterization data for representative derivatives of this compound. The data is compiled from literature sources for structurally similar compounds and serves as a benchmark for the described protocols.
Table 1: Synthesis of this compound Esters
| Derivative | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| Methyl 4-hydroxy-2-methylbenzoate | Methanol | H₂SO₄ | 4-6 | 85-95 | 104-106 | ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃). ¹³C NMR (CDCl₃): δ 171.5, 160.2, 141.8, 129.8, 122.5, 115.9, 113.7, 52.1, 22.3. |
| Ethyl 4-hydroxy-2-methylbenzoate | Ethanol (B145695) | H₂SO₄ | 4-6 | 80-90 | 78-80 | ¹H NMR (CDCl₃): δ 4.35 (q, 2H, OCH₂CH₃), 1.38 (t, 3H, OCH₂CH₃), 2.44 (s, 3H, Ar-CH₃). |
| Propyl 4-hydroxy-2-methylbenzoate | n-Propanol | H₂SO₄ | 6-8 | 75-85 | 65-67 | ¹H NMR (CDCl₃): δ 4.24 (t, 2H, OCH₂CH₂CH₃), 1.76 (sext, 2H, OCH₂CH₂CH₃), 1.02 (t, 3H, OCH₂CH₂CH₃), 2.44 (s, 3H, Ar-CH₃). |
Table 2: Synthesis of 4-Hydroxy-2-methylbenzamide and its Derivatives
| Derivative | Amine | Coupling Agent | Reaction Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 4-Hydroxy-2-methylbenzamide | Ammonia | SOCl₂ then NH₄OH | 3-5 | 70-80 | 188-190 | IR (KBr): 3430, 3180 (N-H), 1640 (C=O) cm⁻¹. |
| N-Benzyl-4-hydroxy-2-methylbenzamide | Benzylamine | HATU, DIPEA | 2-4 | 80-90 | 165-167 | ¹H NMR (DMSO-d₆): δ 8.95 (t, 1H, NH), 7.20-7.40 (m, 5H, Ar-H), 4.45 (d, 2H, CH₂). |
| N-(4-Methoxyphenyl)-4-hydroxy-2-methylbenzamide | p-Anisidine | EDC, HOBt | 12-24 | 75-85 | 210-212 | ¹H NMR (DMSO-d₆): δ 9.85 (s, 1H, NH), 7.55 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.75 (s, 3H, OCH₃). |
Table 3: Synthesis of 4-Hydroxy-2-methylbenzohydrazide and its Hydrazone Derivative
| Derivative | Reagent | Reaction Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 4-Hydroxy-2-methylbenzohydrazide | Hydrazine (B178648) hydrate (B1144303) | 6-8 | 85-95 | 205-207 | IR (KBr): 3310, 3200 (N-H), 1650 (C=O) cm⁻¹. |
| N'-(4-Hydroxybenzylidene)-4-hydroxy-2-methylbenzohydrazide | 4-Hydroxybenzaldehyde | 3-5 | 90-98 | 280-282 | ¹H NMR (DMSO-d₆): δ 11.50 (s, 1H, OH), 10.00 (s, 1H, OH), 8.35 (s, 1H, N=CH). |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol, propanol) (10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, ~5 mol%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and the corresponding alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 4-Hydroxy-2-methylbenzamides
This protocol outlines the synthesis of amides from this compound using a peptide coupling agent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)
-
DIPEA (3.0 eq) or other non-nucleophilic base
-
Anhydrous DMF or DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add the corresponding amine followed by the coupling agent(s) and the base.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of 4-Hydroxy-2-methylbenzohydrazide
This protocol describes the formation of a hydrazide from a methyl ester intermediate.
Materials:
-
Methyl 4-hydroxy-2-methylbenzoate (1.0 eq)
-
Hydrazine hydrate (10 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve methyl 4-hydroxy-2-methylbenzoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-2-methylbenzohydrazide.
Visualizations
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and is often dysregulated in cancer. Hydroxybenzoic acid derivatives have been shown to modulate this pathway. The following diagram illustrates the key components of the PI3K/Akt pathway and a hypothetical point of intervention for a this compound derivative.
Caption: PI3K/Akt signaling pathway with a hypothetical point of inhibition.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization.
Experimental Workflow: Antimicrobial Susceptibility Testing
This diagram illustrates a typical workflow for assessing the antimicrobial activity of the synthesized derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Application Notes and Protocols for the Characterization of 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 4-Hydroxy-2-methylbenzoic acid. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis in research, development, and quality control settings.
Overview of Analytical Techniques
The characterization of this compound (CAS 578-39-2, Molecular Formula: C₈H₈O₃, Molecular Weight: 152.15 g/mol ) relies on a combination of chromatographic and spectroscopic techniques.[1] High-Performance Liquid Chromatography (HPLC) is suitable for purity determination and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural elucidation, often requiring derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unambiguous structure confirmation, while Fourier-Transform Infrared (FTIR) spectroscopy provides information on the functional groups present. Thermal analysis can be employed to investigate the material's thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity and quantifying this compound in various samples. The following protocol is a general guideline and may require optimization for specific matrices.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile). The ratio should be optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm is appropriate for this compound.[2][3]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in the same solvent as the sample. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC
| Parameter | Value |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Expected Retention Time | Dependent on the exact gradient, but can be optimized to be in the range of 5-15 minutes. |
Logical Workflow for HPLC Method Development
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. Frontiers | ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens (Chlorophyta) [frontiersin.org]
- 3. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for HPLC Analysis of 4-Hydroxy-2-methylbenzoic Acid
Introduction
4-Hydroxy-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable quantification of this analyte is crucial for quality control, process monitoring, and research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for the quantitative determination of this compound in various sample matrices, utilizing a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, which provides excellent peak shape and resolution.
Experimental Protocols
1. Instrumentation and Reagents
-
HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column : C18, 5 µm, 4.6 mm x 150 mm (e.g., Phenomenex Kinetex C18 or equivalent).[2][3]
-
Reagents : HPLC grade acetonitrile (B52724), phosphoric acid, and water are required.[1]
-
Standard : A certified reference standard of this compound.
2. Preparation of Solutions
-
Mobile Phase : Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting point is a 30:70 (v/v) ratio of acetonitrile to acidified water.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
3. Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure:
-
Solid Samples : Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range. Dissolve the sample in the mobile phase. Sonication may be used to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
Liquid Samples : For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.[1]
4. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min[1][2][4] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[2][3] |
Data Presentation
The following tables summarize the expected quantitative performance of this method based on the analysis of the structurally similar compound 4-Hydroxybenzoic acid. These values should be validated in your laboratory for this compound.
Table 1: Linearity Data for 4-Hydroxybenzoic Acid [2]
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5033 | Data not available |
| 1.0 | Data not available |
| 2.0 | Data not available |
| 3.0 | Data not available |
| 4.0264 | Data not available |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-Hydroxybenzoic Acid [2][3]
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1007 |
| Limit of Quantification (LOQ) | 0.5033 |
Table 3: Precision Data for 4-Hydroxybenzoic Acid [2]
| Precision Type | % RSD |
| Intra-day | < 2% |
| Inter-day | < 2% |
Table 4: Accuracy (Recovery) Data for 4-Hydroxybenzoic Acid [2]
| Spiked Concentration | % Recovery |
| Low QC | 94.6% - 107.2% |
| Mid QC | 94.6% - 107.2% |
| High QC | 94.6% - 107.2% |
Mandatory Visualization
The following diagrams illustrate the general workflow for the HPLC analysis and the key parameters influencing the separation of acidic compounds like this compound.
References
Application Note: 1H NMR Analysis of 4-Hydroxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure and purity are crucial for its application in research and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for acquiring and analyzing the ¹H NMR spectrum of this compound. While a publicly available, fully characterized ¹H NMR spectrum with detailed experimental parameters for this compound could not be located in our search, this document presents expected chemical shifts based on the analysis of similar compounds and general principles of NMR spectroscopy.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group proton, the hydroxyl proton, and the carboxylic acid proton. The exact chemical shifts can vary depending on the solvent and concentration used. The predicted data is summarized in the table below.
| Protons (Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 6.7 - 6.9 | Doublet (d) | 1H | ~2.0 (meta coupling) |
| H-5 | 6.7 - 6.9 | Doublet of Doublets (dd) | 1H | ~8.0 (ortho), ~2.0 (meta) |
| H-6 | 7.7 - 7.9 | Doublet (d) | 1H | ~8.0 (ortho coupling) |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | N/A |
| -OH | 9.0 - 11.0 | Singlet (s, broad) | 1H | N/A |
| -COOH | 10.0 - 13.0 | Singlet (s, broad) | 1H | N/A |
Experimental Protocol
This protocol outlines the steps for the preparation and ¹H NMR analysis of a this compound sample.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve the sample and exchange with the acidic protons).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer are:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: 0-16 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to elucidate the proton-proton connectivities.
-
Molecular Structure and Proton Environments
The structure of this compound with the different proton environments is shown below. This diagram helps in the assignment of the observed NMR signals to the specific protons in the molecule.
Caption: Molecular structure of this compound with labeled protons.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.
Caption: Workflow for the ¹H NMR analysis of this compound.
Application Note: FT-IR Analysis of 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid is a benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a methyl group on the benzene (B151609) ring, gives rise to a characteristic infrared spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique ideal for the identification and quality control of this compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular fingerprint, allowing for the identification of its functional groups and confirmation of its identity. This application note provides a detailed protocol for the FT-IR analysis of this compound, a summary of its characteristic vibrational modes, and a guide to spectral interpretation.
Data Presentation
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |
| ~3200 | Medium, Broad | O-H Stretch | Phenolic O-H |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2870 | Weak to Medium | C-H Stretch | Methyl (CH₃) group |
| 1700 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |
| 1610 - 1585 | Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |
| ~1470 | Medium | C-H Bend (Asymmetric) | Methyl (CH₃) group |
| ~1380 | Medium | C-H Bend (Symmetric) | Methyl (CH₃) group |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid/Phenol |
| ~1150 | Medium | In-plane C-H Bend | Aromatic Ring |
| 960 - 900 | Medium, Broad | O-H Bend (Out-of-Plane) | Carboxylic Acid Dimer |
| 900 - 675 | Strong | C-H Bend (Out-of-Plane) | Aromatic Ring |
Experimental Protocols
This section outlines the protocol for acquiring an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid powder samples.
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound, solid powder
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Protocol:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
-
Perform a background scan to acquire the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.
-
-
Sample Measurement:
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify and label the major absorption peaks in the spectrum.
-
Compare the obtained spectrum with the expected vibrational frequencies (as detailed in the data presentation table) to confirm the identity and purity of the sample.
-
-
Cleaning:
-
After the measurement is complete, release the pressure clamp and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.
-
Clean the crystal surface with a lint-free wipe moistened with isopropyl alcohol and allow it to dry completely before the next measurement.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in spectral interpretation.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Correlation of functional groups in this compound with their expected FT-IR peaks.
References
Application Notes and Protocols for the Mass Spectrometry of 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of 4-Hydroxy-2-methylbenzoic acid using mass spectrometry. The information is intended to guide researchers in developing and implementing robust analytical methods for this compound in various matrices.
Introduction
This compound (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is a hydroxybenzoic acid derivative.[1] Mass spectrometry, often coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the identification and quantification of this and related compounds. This document outlines key experimental considerations and provides starting protocols for its analysis.
Fragmentation Pattern and Mass Spectra
Predicted Fragmentation Pathway:
The primary fragmentation events for this compound are expected to involve the loss of functional groups from the molecular ion [M]•+.
-
Molecular Ion [M]•+ : The intact molecule with one electron removed, with an expected m/z of 152.
-
Loss of a Hydroxyl Radical (•OH) : Cleavage of the hydroxyl group from the carboxylic acid moiety would result in a stable acylium ion at m/z 135.
-
Loss of a Methyl Radical (•CH₃) : Cleavage of the methyl group from the aromatic ring would lead to an ion at m/z 137.
-
Decarboxylation (loss of CO₂) : Loss of the carboxylic acid group as carbon dioxide from the molecular ion would result in a fragment at m/z 108.
-
Loss of Water (H₂O) : Under certain conditions, a neutral loss of water is possible, leading to a fragment at m/z 134.
For quantitative analysis using tandem mass spectrometry (LC-MS/MS), a characteristic Multiple Reaction Monitoring (MRM) transition for monohydroxybenzoic acids has been identified as m/z 137 → 93 .[5] This transition would be highly specific for quantitative assays.
Table 1: Predicted Key Fragment Ions for this compound
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |
| [M]•+ | 152 | - |
| [M-•CH₃]+ | 137 | •CH₃ |
| [M-•OH]+ | 135 | •OH |
| [M-H₂O]•+ | 134 | H₂O |
| [M-CO₂]•+ | 108 | CO₂ |
| [M-•CH₃-CO]+ | 109 | •CH₃, CO |
Diagram 1: Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following protocols are suggested starting points for the analysis of this compound. Optimization will be required based on the specific instrumentation, sample matrix, and analytical goals.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix (e.g., plasma, urine, environmental samples).
Protocol 3.1.1: Protein Precipitation for Biological Fluids (e.g., Plasma)
This method is suitable for a rapid and straightforward removal of the bulk of proteins.[1]
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3.1.2: Solid-Phase Extraction (SPE) for Cleaner Extracts
For lower concentration levels and to minimize matrix effects, SPE is recommended.[5]
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Acidify the sample with formic acid to a pH of approximately 2-3.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Diagram 2: Sample Preparation Workflow
Caption: General workflow for sample preparation.
LC-MS/MS Analysis
This protocol is based on methods developed for related hydroxybenzoic acids and provides a robust starting point for quantitative analysis.[5][6]
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | 137.0 → 93.0 |
| Collision Energy | Optimized for the specific instrument |
GC-MS Analysis
For GC-MS analysis, derivatization of the acidic and hydroxyl groups is typically required to improve volatility and chromatographic performance. Silylation (e.g., with BSTFA) is a common approach.
Protocol 3.3.1: Derivatization for GC-MS
-
Ensure the sample extract is completely dry.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Table 3: GC-MS Parameters
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Single quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for reporting results.
Table 4: Quantitative LC-MS/MS Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | To be determined | 137.0 | 93.0 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | - | - |
Table 5: GC-MS Data for Derivatized Analyte
| Analyte Derivative | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (2TMS) | To be determined | To be determined | To be determined |
Conclusion
The protocols and data presented here serve as a comprehensive guide for the mass spectrometric analysis of this compound. While the fragmentation data is based on well-founded predictions from related compounds, and the protocols are adapted from established methods, empirical verification on the specific instrumentation is essential for achieving accurate and reproducible results. These application notes should facilitate the development of robust analytical methods for researchers, scientists, and drug development professionals working with this compound.
References
- 1. 4-Hydroxy-o-toluic acid | C8H8O3 | CID 68475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mzCloud – 4 Hydroxy 2 methylbenzoic acid [mzcloud.org]
- 5. 4-Hydroxybenzoic acid, 2TMS derivative [webbook.nist.gov]
- 6. longdom.org [longdom.org]
Application Notes and Protocols: 4-Hydroxy-2-methylbenzoic Acid as a Cosmetic Preservative
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct data exists for the specific use of 4-Hydroxy-2-methylbenzoic acid as a cosmetic preservative. Much of the available information pertains to the structurally related p-hydroxybenzoic acid and its esters (parabens). The following application notes and protocols are based on general principles of cosmetic preservation and data from these related compounds, intended to guide research and development.
Application Notes
Introduction
This compound, also known as 4-hydroxy-o-toluic acid, is a derivative of benzoic acid. While its parent compound, 4-hydroxybenzoic acid, and its esters (parabens) are widely utilized as preservatives in cosmetics, the specific application of the 2-methyl isomer is less documented.[1][2][3] Phenolic compounds, including hydroxybenzoic acids, are known for their antimicrobial properties, making them candidates for cosmetic preservation.[4][5] The primary function of a preservative system in cosmetics is to protect the product from microbial spoilage and to ensure consumer safety.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₈O₃ | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | White to light yellow/orange powder or crystal | [6] |
| Melting Point | 177-181 °C | |
| CAS Number | 578-39-2 | [6] |
Antimicrobial Activity and Mechanism of Action
The proposed mechanism of antimicrobial action for parabens, which are esters of 4-hydroxybenzoic acid, involves altering the permeability of the cell membrane, inhibiting DNA and RNA synthesis, and interfering with critical enzyme activities.[7] It is plausible that this compound shares a similar mechanism of action, though this would require experimental verification.
Table 1: Antimicrobial Activity of the Related Compound 4-Hydroxybenzoic Acid
| Microorganism | Test Type | Concentration | Effect | Reference |
| Gram-positive bacteria | IC50 | 160 µg/mL | 50% inhibition of growth | [8] |
| Pseudomonas aeruginosa | IC50 | 160 µg/mL | 50% inhibition of growth | [8] |
| Plant pathogenic bacteria | IC50 | 100 - 1,000 µg/mL | 50% inhibition of growth | [8] |
| Saccharomyces cerevisiae | IC25 | >1,500 µg/mL | <25% inhibition of growth | [8] |
| Candida albicans | IC25 | >1,500 µg/mL | <25% inhibition of growth | [8] |
Note: This data is for the related compound 4-hydroxybenzoic acid and should be used as a preliminary reference only.
Application in Cosmetic Formulations
The use of preservatives is crucial in aqueous-based cosmetic products to prevent microbial growth.[2] While specific use concentrations for this compound are not established, the use levels of the related methyl salicylate (B1505791) in leave-on products are reported to be between 0.0000013–1% and up to 0.23% in rinse-off products.[9] For parabens, the total combined concentration in a formulation generally does not exceed 0.8%.[10] Any new preservative, including this compound, would need to undergo rigorous efficacy and safety testing to determine its optimal concentration.
Safety and Regulatory Status
The safety of this compound for cosmetic use has not been extensively reviewed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel. However, the CIR has assessed a wide range of alkyl benzoates and found them to be safe in the present practices of use and concentration.[11] For the related 4-hydroxybenzoic acid, it is considered to have low acute oral toxicity, be slightly irritating to the skin, and a mild skin sensitizer.[12] It is also noted to be a moderate to severe eye irritant.[12] A comprehensive safety assessment, including skin irritation, sensitization, and eye irritation studies, would be mandatory before incorporating this compound into cosmetic products.
Experimental Protocols
The following protocols are based on standardized methods for evaluating the efficacy of cosmetic preservatives.
Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930
The challenge test is a critical procedure to evaluate the effectiveness of a preservative system in a cosmetic formulation.[13] The ISO 11930 standard provides a reference method for this purpose.
Objective: To assess the ability of a cosmetic formulation containing this compound to resist microbial contamination.
Materials:
-
Test product formulation with this compound at various concentrations.
-
Control product formulation without any preservative.
-
Standard challenge microorganisms (or equivalent strains):
-
Pseudomonas aeruginosa (e.g., ATCC 9027)
-
Staphylococcus aureus (e.g., ATCC 6538)
-
Escherichia coli (e.g., ATCC 8739)
-
Candida albicans (e.g., ATCC 10231)
-
Aspergillus brasiliensis (e.g., ATCC 16404)
-
-
Sterile containers for product samples.
-
Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubators.
-
Sterile diluents and neutralization solutions.
Procedure:
-
Preparation of Inoculum: Culture the challenge microorganisms to achieve a specific concentration (typically 10⁷ to 10⁸ CFU/mL for bacteria and 10⁶ to 10⁷ CFU/mL for fungi).
-
Inoculation: Inoculate separate samples of the test and control products with a small volume of each microbial suspension to achieve a final concentration of approximately 10⁵ to 10⁶ CFU/g or mL for bacteria and 10⁴ to 10⁵ CFU/g or mL for fungi.
-
Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C) in the dark for 28 days.
-
Sampling and Enumeration: At specified time points (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample. Perform serial dilutions and plate on appropriate culture media to determine the number of viable microorganisms.
-
Evaluation: Compare the microbial counts at each time point to the initial inoculum level. The preservative is considered effective if there is a significant reduction in the microbial population according to the criteria outlined in ISO 11930.
Table 2: Example of ISO 11930 Acceptance Criteria for Preservative Efficacy
| Microorganism | Log Reduction at Day 7 | Log Reduction at Day 14 | Log Reduction at Day 28 |
| P. aeruginosa, S. aureus, E. coli | ≥ 3 | No increase | No increase |
| C. albicans, A. brasiliensis | ≥ 1 | No increase | No increase |
Note: "No increase" is defined as not more than a 0.5 log unit increase from the previous measurement.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Objective: To determine the MIC of this compound against relevant microorganisms.
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of this compound in which no visible growth is observed.
Visualizations
Caption: Workflow for Preservative Efficacy Testing (Challenge Test).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. 4-HYDROXYBENZOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Wheat as a Storehouse of Natural Antimicrobial Compounds [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. tandfonline.com [tandfonline.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. [Preservative efficacy of esters of 4-hydroxybenzoic acid in cosmetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzoic acid, a derivative of benzoic acid, is a phenolic compound that has garnered interest for its potential biological activities. As a member of the hydroxybenzoic acid family, it shares structural similarities with compounds known to possess a range of pharmacological properties, including antimicrobial and anti-inflammatory effects. These application notes provide an overview of the known biological activities of this compound and related compounds, along with detailed protocols for in vitro evaluation.
Biological Activities
While research specifically focused on this compound is limited, studies on the broader class of hydroxybenzoic acids suggest several potential areas of biological activity. These include antimicrobial and anti-inflammatory actions. The biological effects of these compounds are often attributed to their ability to interfere with cellular signaling pathways, such as the NF-κB and Akt pathways, which are critical in inflammation and cell survival.
Antimicrobial Activity
Hydroxybenzoic acid and its isomers have demonstrated inhibitory effects against various microorganisms. The position of the hydroxyl group on the benzoic acid ring can influence the antimicrobial efficacy.
Anti-inflammatory Activity
Derivatives of 4-hydroxybenzoic acid have been shown to modulate key inflammatory pathways. For instance, 4-hydroxy-3-methoxybenzoic acid methyl ester, a curcumin (B1669340) analogue, has been found to target the Akt/NFκB cell survival signaling pathway, suggesting a potential mechanism for anti-inflammatory and anticancer effects.[1] Vanillic acid (4-hydroxy-3-methoxybenzoic acid) has also been reported to inhibit NF-κB activation.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of 4-hydroxybenzoic acid and its derivatives. It is important to note the absence of specific data for this compound in the reviewed literature; the presented data is for structurally related compounds.
| Compound | Biological Activity | Assay | Target/Organism | Result | Reference |
| 4-Hydroxybenzoic acid | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 2 mg/mL | [2] |
| 4-Hydroxybenzoic acid | Antimicrobial | Minimum Bactericidal Concentration (MBC) | Escherichia coli | 4 mg/mL | [2] |
| 4-Hydroxybenzoic acid | Antimicrobial | 50% Inhibitory Concentration (IC50) | Gram-positive and some Gram-negative bacteria | 160 µg/mL | [3] |
| 2-Hydroxybenzoic acid | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 1 mg/mL | [2] |
| 2-Hydroxybenzoic acid | Antimicrobial | Minimum Bactericidal Concentration (MBC) | Escherichia coli | 2 mg/mL | [2] |
| 3-Hydroxybenzoic acid | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 2 mg/mL | [2] |
| 3-Hydroxybenzoic acid | Antimicrobial | Minimum Bactericidal Concentration (MBC) | Escherichia coli | 4 mg/mL | [2] |
Signaling Pathways
NF-κB and Akt Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Akt (Protein Kinase B) signaling pathways are central to the regulation of inflammatory responses, cell proliferation, and survival. Many natural and synthetic compounds exert their anti-inflammatory and anticancer effects by modulating these pathways. Derivatives of 4-hydroxybenzoic acid have been shown to inhibit the activation of NF-κB and the phosphorylation of Akt, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antimicrobial and anti-inflammatory activities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).
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Negative Control: A well containing only CAMHB (no bacteria or compound).
-
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxy-2-methylbenzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Hydroxy-2-methylbenzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Modified Kolbe-Schmitt Reaction of a Protected Phenol (B47542)
This two-step method involves the carboxylation of a protected m-cresol (B1676322) derivative to ensure high regioselectivity towards the desired product, followed by deprotection.
Issue 1: Low Yield of Carboxylation Product (Step 1)
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Possible Cause 1: Incomplete formation of the phenoxide.
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Solution: Ensure the complete deprotonation of the starting phenol by using a slight excess of a strong base (e.g., sodium hydride, potassium tert-butoxide) in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture should be stirred until the evolution of hydrogen gas ceases.
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Possible Cause 2: Inefficient carboxylation.
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Solution: While the modified reaction is performed under milder conditions than the traditional Kolbe-Schmitt reaction, adequate carbon dioxide pressure is still crucial.[1] Ensure a sustained atmosphere of CO2 (a balloon or a positive pressure setup) is maintained throughout the reaction. Vigorous stirring is essential to maximize the gas-liquid interface.
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Possible Cause 3: Presence of water in the reaction.
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Solution: The Kolbe-Schmitt reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water can consume the base and reduce the nucleophilicity of the phenoxide.
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Issue 2: Incomplete Deprotection (Step 2)
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Possible Cause 1: Inefficient cleavage of the protecting group.
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Solution: The choice of deprotection conditions depends on the protecting group used. For a tert-butyl group, a strong acid like trifluoroacetic acid (TFA) or anhydrous aluminum chloride in a suitable solvent is effective.[1] Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Possible Cause 2: Side reactions during deprotection.
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Solution: Strong acidic conditions can sometimes lead to side reactions. If this is observed, consider using a milder deprotection reagent or optimizing the reaction temperature and time.
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Issue 3: Difficulty in Purifying the Final Product
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Possible Cause 1: Presence of starting material or protected intermediate.
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Solution: If the reaction is incomplete, the crude product will be a mixture. Optimize the reaction conditions for both steps to ensure full conversion. Column chromatography can be employed to separate the desired product from the less polar starting materials.
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Possible Cause 2: Formation of colored impurities.
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Solution: During workup and purification, colored byproducts may form. Treatment with activated charcoal during recrystallization can help decolorize the solution.
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Method 2: Demethylation of 4-Methoxy-2-methylbenzoic Acid
This method involves the cleavage of the methyl ether of 4-methoxy-2-methylbenzoic acid to yield the desired product.
Issue 1: Incomplete Demethylation
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Possible Cause 1: Insufficient amount of demethylating agent.
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Possible Cause 2: Suboptimal reaction temperature.
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Solution: The reaction temperature is crucial. For BBr3, the reaction is often carried out at or below room temperature. For HBr/acetic acid, refluxing may be necessary. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time.
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Issue 2: Formation of Byproducts
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Possible Cause 1: Ring bromination.
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Solution: When using HBr, prolonged reaction times or high temperatures can lead to electrophilic aromatic substitution (bromination) on the electron-rich ring. Minimize the reaction time and use the lowest effective temperature to avoid this side reaction.
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Possible Cause 2: Esterification with the solvent.
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Solution: If using an alcohol as a solvent with an acidic demethylating agent, esterification of the carboxylic acid can occur. Use non-reactive solvents like dichloromethane (B109758) (DCM) for BBr3 or acetic acid for HBr.
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Issue 3: Difficult Purification
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Possible Cause 1: Removal of the demethylating agent.
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Solution: Boron-containing byproducts from BBr3 can be quenched by carefully adding methanol (B129727) or water to the reaction mixture. The resulting boric acid and its methyl ester are more easily removed during aqueous workup.
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Possible Cause 2: Product is an oil or does not crystallize.
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Solution: Ensure all volatile reagents and solvents have been thoroughly removed under reduced pressure. If the product is an oil, try triturating with a non-polar solvent like hexane (B92381) to induce crystallization. If recrystallization is difficult, consider using a mixed solvent system.
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Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound directly from m-cresol using the traditional Kolbe-Schmitt reaction?
A1: The primary challenge is the lack of regioselectivity. The direct carboxylation of m-cresol often yields a mixture of isomers, with the major product frequently being 2-hydroxy-4-methylbenzoic acid instead of the desired this compound.[1] This is due to the directing effects of the hydroxyl and methyl groups on the aromatic ring, making the separation of the desired isomer difficult and reducing the overall yield.
Q2: How can I improve the regioselectivity of the carboxylation of m-cresol?
A2: A highly effective method is to use a protecting group on the m-cresol before the carboxylation step. For instance, introducing a bulky protecting group like a tert-butyl group at the ortho-position to the hydroxyl group can direct the carboxylation to the para-position. This protecting group can then be removed in a subsequent step to yield the desired this compound with high purity.[1]
Q3: What are the best solvent systems for the recrystallization of this compound?
A3: A mixed solvent system is often effective for the purification of this compound. A combination of a "good" solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone) and a "poor" solvent in which it is less soluble (e.g., water or a hydrocarbon like heptane (B126788) or cyclohexane) can be used. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. Upon slow cooling, pure crystals of the product should form.
Q4: How can I monitor the progress of my synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]
Q5: Are there any greener or more sustainable methods for synthesizing this compound?
A5: Research into biocatalytic methods for the synthesis of hydroxybenzoic acids is ongoing. These methods utilize enzymes or whole microorganisms to carry out the desired chemical transformations under milder and more environmentally friendly conditions. For example, some studies have explored the use of microorganisms for the carboxylation of phenols. While not yet widely implemented on an industrial scale for this specific compound, these approaches represent a promising future direction.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Modified Kolbe-Schmitt | Protected m-cresol (e.g., 2-tert-butyl-5-methylphenol) | 1. Strong base (e.g., NaH), CO2 2. Deprotecting agent (e.g., AlCl3) | Step 1: 60-80°C, atmospheric pressure Step 2: 40°C | 82[1] | >99.5[1] | High regioselectivity and purity. | Two-step process, requires protection/deprotection. |
| Demethylation | 4-Methoxy-2-methylbenzoic acid | Boron tribromide (BBr3) or HBr/Acetic Acid | BBr3 in DCM at room temp; HBr/AcOH at reflux. | 80[2] | High (after purification) | Good yield, straightforward reaction. | Requires a specific starting material, harsh reagents. |
| Traditional Kolbe-Schmitt | m-Cresol | Potassium carbonate, CO | 235°C, 8.5 MPa | 18 (mixture of isomers)[1] | Low | Single step, readily available starting material. | Low yield and poor regioselectivity, harsh conditions. |
Experimental Protocols
Protocol 1: Modified Kolbe-Schmitt Synthesis of this compound[1]
Step 1: Carboxylation of 2-tert-butyl-5-methylphenol
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To a solution of 2-tert-butyl-5-methylphenol in an aprotic polar solvent, add a strong base (e.g., sodium hydride) under an inert atmosphere.
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Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
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Heat the reaction mixture to 60-80°C and bubble carbon dioxide through the solution for several hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture and acidify with aqueous HCl to precipitate the carboxylated intermediate.
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Filter the solid, wash with water, and dry to obtain 5-tert-butyl-4-hydroxy-2-methylbenzoic acid.
Step 2: Deprotection to Yield this compound
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Dissolve the intermediate from Step 1 in a suitable solvent such as toluene.
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Add anhydrous aluminum chloride to the solution.
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Stir the reaction mixture at 40°C for 16 hours.
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Cool the reaction in an ice bath and quench by the slow addition of water.
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Add concentrated hydrochloric acid to precipitate the crude product.
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Filter the solid and purify by recrystallization from a methanol/water mixture to obtain pure this compound as white crystals.
Protocol 2: Demethylation of 4-Methoxy-2-methylbenzoic Acid[2]
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Dissolve 4-methoxy-2-methylbenzoic acid in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Cool the solution in an ice bath and slowly add a solution of boron tribromide (BBr3) in DCM.
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Allow the reaction mixture to stir at room temperature and monitor its progress by HPLC until the starting material is consumed.
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Carefully quench the reaction by adding 0.1 M hydrochloric acid.
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Filter any insoluble material.
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Separate the aqueous layer and concentrate it under reduced pressure.
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Dissolve the residue in methanol and re-evaporate to remove residual boron compounds. Repeat this process three times.
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The resulting solid is the purified this compound.
Mandatory Visualization
Caption: Workflow for the modified Kolbe-Schmitt synthesis.
References
Technical Support Center: Purification of Crude 4-Hydroxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hydroxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point indicates the presence of impurities. Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., m-cresol, 3,4-xylenol), regioisomers (e.g., 2-Hydroxy-4-methylbenzoic acid), or by-products from the carboxylation reaction (such as from a Kolbe-Schmitt reaction). Residual solvents from the synthesis may also be present.
Q2: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, or if there is a high concentration of impurities. To troubleshoot this:
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Change the solvent system: Use a solvent with a lower boiling point. A combination of a good solvent (like methanol (B129727) or ethanol) and a poor solvent (like water or heptane) can be effective.[1]
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Ensure purity: The crude product may be too impure for direct recrystallization. Consider performing an acid-base extraction first to remove neutral and basic impurities.
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Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low recovery during recrystallization can be due to several factors:
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Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent required for complete dissolution. Using excess solvent will keep more of your product dissolved at cold temperatures.
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Premature crystallization: If crystals form during hot filtration, it can lead to significant loss. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
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Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
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Solubility in the wash solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: When running a silica (B1680970) gel column, my compound streaks badly on the TLC plate. How can I get clean separation?
A4: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (mobile phase). This will keep the carboxylic acid in its protonated form, leading to sharper bands and better separation.
Q5: After acid-base extraction, I'm not getting a good precipitate when I re-acidify the aqueous layer. What went wrong?
A5: This issue can arise from a few missteps:
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Incomplete extraction: You may not have used enough of the basic solution or performed enough extractions to fully transfer the carboxylic acid into the aqueous layer.
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Incorrect pH: Ensure you are acidifying the aqueous layer to a pH of approximately 2-3 to fully protonate the carboxylate and cause it to precipitate. Use a pH indicator paper to check.
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Insufficient concentration: If the concentration of your product in the aqueous layer is low, the precipitate may be very fine or slow to form. Cooling the acidified solution in an ice bath can help.
Quantitative Data Summary
The following table summarizes representative data for common purification techniques for this compound and similar aromatic carboxylic acids. Actual results will vary based on the initial purity of the crude material and experimental technique.
| Purification Method | Expected Purity | Typical Yield | Recovery Rate | Notes |
| Recrystallization | >98.0%[1] | 70-90% | Dependent on crude purity | A combination of a good solvent (e.g., ethanol) and a poor solvent (e.g., water) is often effective.[1] |
| Acid-Base Extraction | >95% | 85-95% | High | Very effective for removing neutral and basic impurities. Purity can be further enhanced by a subsequent recrystallization. |
| Silica Gel Chromatography | >99% | 80-95% | High | Excellent for separating closely related acidic impurities and achieving high purity. |
| Combined Methods | >99.5% | 60-85% | Dependent on steps | A multi-step approach (e.g., acid-base extraction followed by recrystallization) can yield very high purity material. |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol (B145695)/Water Solvent System
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
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Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
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Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times. Combine all aqueous extracts.
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Back-washing: Wash the combined aqueous extracts with a small amount of the organic solvent to remove any remaining neutral impurities.
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Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2-3. The purified this compound will precipitate out.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold deionized water.
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Drying: Dry the purified product. For higher purity, this product can be recrystallized.
Protocol 3: Silica Gel Column Chromatography
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Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (B1210297) with the addition of 0.5-1% acetic acid. The target compound should have an Rf value of approximately 0.25-0.35.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 4-Hydroxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methylbenzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis routes include the Kolbe-Schmitt reaction of m-cresol (B1676322), the demethylation of 4-methoxy-2-methylbenzoic acid, and the microbial oxidation of 3,4-xylenol.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities are highly dependent on the synthetic route employed.
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Kolbe-Schmitt Reaction: Expect isomeric cresotic acids, particularly 2-hydroxy-4-methylbenzoic acid, and unreacted m-cresol.
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Demethylation of 4-methoxy-2-methylbenzoic acid: The main impurity is typically the unreacted starting material.
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Microbial Oxidation of 3,4-xylenol: Potential impurities include partially oxidized intermediates such as 4-hydroxy-2-methylbenzaldehyde (B179408) and 4-hydroxy-2-methylbenzyl alcohol.
Q3: How can I monitor the progress of my reaction and assess the purity of my product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and determining the purity of the final product. It can effectively separate the desired product from starting materials and major isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis Route 1: Kolbe-Schmitt Reaction of m-Cresol
The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide, in this case, the potassium or sodium salt of m-cresol, using carbon dioxide under pressure and heat.
Problem 1: Low Yield of this compound and High Levels of Isomeric Impurities.
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Symptom: HPLC analysis of the crude product shows a significant percentage of other isomers, such as 2-hydroxy-4-methylbenzoic acid, alongside the desired product.
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Possible Cause: The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to reaction conditions. The formation of the undesired ortho-isomer (relative to the hydroxyl group) is a common issue.
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Troubleshooting:
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Temperature Control: The reaction temperature is a critical factor. Higher temperatures generally favor the formation of the para-carboxylation product (this compound). Experiment with optimizing the reaction temperature, often in the range of 150-200°C.
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Choice of Cation: The counter-ion of the phenoxide can influence the ortho/para selectivity. Potassium phenoxide is often reported to give a higher yield of the para-substituted product compared to sodium phenoxide.[1]
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Pressure: Ensure the carbon dioxide pressure is maintained at the recommended level (typically 5-15 atm) throughout the reaction to drive the carboxylation.
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Problem 2: Presence of Unreacted m-Cresol in the Final Product.
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Symptom: HPLC or GC-MS analysis detects a significant amount of the starting material, m-cresol.
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Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or pressure. It could also be due to inefficient formation of the phenoxide salt.
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Troubleshooting:
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Reaction Time: Extend the reaction time to ensure complete conversion. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
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Base and Phenoxide Formation: Ensure that the m-cresol is fully converted to its corresponding phenoxide salt before introducing carbon dioxide. This can be achieved by using a slight excess of a strong base (e.g., potassium hydroxide) and ensuring anhydrous conditions.
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Mixing: Adequate stirring is crucial in a heterogeneous reaction mixture to ensure good contact between the solid phenoxide and gaseous carbon dioxide.
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Synthesis Route 2: Demethylation of 4-methoxy-2-methylbenzoic acid
This route typically employs strong Lewis acids like boron tribromide (BBr₃) to cleave the methyl ether.
Problem 1: Incomplete Demethylation.
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Symptom: HPLC analysis shows the presence of the starting material, 4-methoxy-2-methylbenzoic acid, in the product.
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Possible Cause: Insufficient amount of the demethylating agent, low reaction temperature, or short reaction time.
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Troubleshooting:
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Reagent Stoichiometry: BBr₃ is a strong Lewis acid and can form stable complexes with both the starting material and the product. Using a stoichiometric excess of BBr₃ (typically 2-3 equivalents) can drive the reaction to completion.
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Temperature and Time: While the reaction is often initiated at low temperatures (e.g., 0°C or -78°C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to go to completion.[2] Monitor the reaction by TLC or HPLC.
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Problem 2: Formation of Unknown Byproducts.
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Symptom: The appearance of unexpected peaks in the HPLC or GC-MS chromatogram.
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Possible Cause: BBr₃ is a highly reactive reagent and can react with other functional groups in the molecule if present. Side reactions with residual solvents or moisture can also occur. The work-up procedure is also critical.
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Troubleshooting:
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Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as BBr₃ reacts violently with water.
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Careful Work-up: The quenching of the reaction with water or alcohol should be done slowly and at low temperatures to avoid uncontrolled exothermic reactions that can lead to degradation.
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Purification: Byproducts from BBr₃ reactions can often be removed by careful recrystallization or column chromatography.
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Purification: Recrystallization
Problem: Difficulty in Removing Isomeric Impurities by Recrystallization.
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Symptom: The melting point of the recrystallized product is broad and lower than the literature value (177-181 °C), and HPLC analysis still shows the presence of isomers.
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Possible Cause: Isomers of this compound have very similar polarities and solubilities, making their separation by simple recrystallization challenging.
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Troubleshooting:
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Solvent System Screening: Experiment with a variety of solvent systems. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes provide better separation.
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Slow Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are more likely to exclude impurities. Rapid cooling often traps impurities within the crystal lattice.
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Fractional Crystallization: In cases of high impurity levels, a multi-step fractional crystallization may be necessary.
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Alternative Purification: If recrystallization is ineffective, consider preparative HPLC for obtaining a high-purity sample.
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Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Synthetic Route | Common Impurities | Typical Analytical Method |
| Kolbe-Schmitt Reaction | 2-hydroxy-4-methylbenzoic acid (Isomer) | HPLC, GC-MS |
| Other cresotic acid regioisomers | HPLC, GC-MS | |
| m-Cresol (Unreacted Starting Material) | HPLC, GC-MS | |
| Demethylation | 4-methoxy-2-methylbenzoic acid (Unreacted Starting Material) | HPLC |
| Brominated byproducts (potential) | LC-MS, GC-MS | |
| Microbial Oxidation | 4-hydroxy-2-methylbenzaldehyde (Intermediate) | HPLC, LC-MS |
| 4-hydroxy-2-methylbenzyl alcohol (Intermediate) | HPLC, LC-MS |
Experimental Protocols
Key Experiment: HPLC Analysis of Isomeric Impurities
This protocol provides a general method for the separation of this compound from its potential isomeric impurity, 2-hydroxy-4-methylbenzoic acid.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis, analysis, and purification of this compound.
Caption: Common impurity formation pathways in the synthesis of this compound.
References
Technical Support Center: Improving the Purity of 4-Hydroxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxy-2-methylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent volume.- Inappropriate solvent choice. | - Gradually add more hot solvent until the product dissolves.- Select a more suitable solvent or a solvent mixture. For this compound, good solvents include methanol, ethanol, and acetone, while poor solvents include water and heptane.[1] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent pair.- Perform a preliminary purification step (e.g., activated charcoal treatment) to remove impurities. |
| No crystal formation upon cooling. | - The solution is not supersaturated (too much solvent used).- The solution is in a metastable supersaturated state. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of purified product. | - The compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration. | - Use a less polar solvent or adjust the solvent pair ratio to decrease solubility.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
| Broad melting point range of purified product. | - Incomplete removal of impurities. | - Repeat the recrystallization process, ensuring slow cooling to promote the formation of pure crystals.- Consider an alternative purification method like column chromatography. |
Column Chromatography Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC). | - Inappropriate eluent system. | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point for acidic compounds. |
| Streaking of the compound on the column. | - The compound is too polar for the eluent.- The column is overloaded with the crude product. | - Increase the polarity of the eluent by adding a small amount of a more polar solvent like methanol.- Ensure the amount of crude product loaded is appropriate for the size of the column (typically 1-5% of the silica (B1680970) gel weight). |
| Cracking of the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the setup or elution. |
| Very slow elution. | - Silica gel is packed too tightly.- Fine particles of silica are clogging the frit. | - Apply gentle positive pressure to the top of the column.- Ensure the silica gel is of the appropriate mesh size for flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A mixed solvent system is often effective. A good starting point is a combination of a "good" solvent, in which the compound is readily soluble, and a "poor" solvent, in which it is less soluble. For this compound, examples of good solvents are methanol, ethanol, and acetone.[1] Poor solvents include water, heptane, cyclohexane, and toluene.[1] The optimal ratio should be determined experimentally by performing small-scale solubility tests.
Q2: My purified this compound still shows impurities by HPLC. What should I do?
A2: If recrystallization does not yield a product of the desired purity, column chromatography is a more effective method for separating compounds with similar polarities. If the impurity is a starting material from the synthesis, such as m-cresol, adjusting the pH during an aqueous workup can also help in its removal.
Q3: How can I remove colored impurities from my crude this compound?
A3: Treating the hot solution of your crude product with a small amount of activated charcoal before filtration can effectively adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product, potentially lowering the yield.
Q4: What is a typical expected purity for this compound after a single recrystallization?
A4: With a well-optimized recrystallization protocol, it is possible to achieve a purity of 98.0% or higher.[1] For higher purity, a second recrystallization or column chromatography may be necessary.
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials (e.g., from a Kolbe-Schmitt synthesis), side-products from the reaction (e.g., isomers or over-carboxylated products), or residual solvents from the reaction or workup.
Data Presentation
Table 1: Purity of this compound with Different Purification Methods
| Purification Method | Expected Purity (%) | Expected Yield (%) | Notes |
| Single Recrystallization | > 98.0 | 70-90 | Highly dependent on initial purity and technique. |
| Double Recrystallization | > 99.0 | 50-80 | Yield is reduced with each successive recrystallization. |
| Column Chromatography | > 99.0 | 80-95 | Effective for removing impurities with different polarities. |
| Chromatography + Recrystallization | > 99.5 | 65-85 | Provides the highest purity product. |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Low solubility | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Ether | Soluble | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, select a suitable solvent pair (e.g., ethanol/water).
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
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Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
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Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed compound to the top of the packed column.
-
Elution: Start the elution with the least polar solvent mixture and gradually increase the polarity. The progress of the separation can be monitored by TLC.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: HPLC Analysis of this compound
This protocol is adapted from a method described for the analysis of this compound.[1]
-
Instrumentation: HPLC with a UV detector.
-
Column: HALO C18 or equivalent.[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1 wt% phosphoric acid in water[1]
-
-
Gradient: 20% A (0 min) -> 40% A (5 min) -> 100% A (5 min) -> 100% A (2 min)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 50 °C[1]
-
Detection Wavelength: 254 nm and 280 nm[1]
-
Injection Volume: 3 µL[1]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and the types of impurities they target.
References
Technical Support Center: Synthesis of 4-Hydroxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Kolbe-Schmitt reaction of o-cresol (B1677501), a common synthetic route.
Issue 1: Low Yield of this compound and High Proportion of Isomeric Impurity
-
Symptom: The final product shows a low yield of the desired this compound, with significant amounts of an isomeric byproduct, identified as 2-hydroxy-6-methylbenzoic acid.
-
Potential Cause: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on reaction conditions. The formation of the ortho-isomer (2-hydroxy-6-methylbenzoic acid) is often favored under kinetic control (lower temperatures), while the desired para-isomer (this compound) is the thermodynamically more stable product and its formation is favored at higher temperatures. The choice of alkali metal hydroxide (B78521) also plays a crucial role; sodium hydroxide tends to favor ortho-carboxylation, whereas potassium hydroxide promotes the formation of the para-product.
-
Troubleshooting Steps:
-
Choice of Base: If not already in use, switch from sodium hydroxide to potassium hydroxide to form the potassium o-cresolate. The larger potassium cation is believed to favor carboxylation at the less sterically hindered para-position.
-
Reaction Temperature: Increase the reaction temperature. The formation of 4-hydroxybenzoic acid from potassium phenoxide is favored at higher temperatures. For the synthesis of cresotic acids, temperatures can be elevated, but careful optimization is needed to prevent decomposition.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the thermodynamically favored para-isomer to form.
-
Pressure: The Kolbe-Schmitt reaction is typically carried out under pressure (5-100 atm) with carbon dioxide. Ensure the reaction vessel is properly sealed and pressurized to drive the carboxylation reaction.
-
Issue 2: Presence of Unreacted o-Cresol in the Final Product
-
Symptom: Analysis of the crude product (e.g., by TLC, HPLC, or NMR) indicates the presence of a significant amount of the starting material, o-cresol.
-
Potential Cause: Incomplete reaction due to several factors.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the o-cresol and the alkali hydroxide are of high purity and are anhydrous. The presence of water can decrease the yield of the product.
-
Formation of the Phenoxide: Complete formation of the o-cresolate is critical. Ensure the o-cresol is fully deprotonated by the base before the introduction of carbon dioxide. This can be achieved by heating the mixture of o-cresol and base to remove any water formed.
-
Carbon Dioxide Pressure and Purity: Use dry carbon dioxide and ensure the pressure is maintained throughout the reaction. Insufficient CO2 pressure will lead to an incomplete reaction.
-
Reaction Time and Temperature: The reaction may not have been heated for long enough or at a high enough temperature to go to completion. Refer to established protocols for appropriate reaction parameters.
-
Issue 3: Formation of a Dark, Tarry Substance During the Reaction
-
Symptom: The reaction mixture turns dark and viscous, and upon workup, a significant amount of tar-like material is obtained, making product isolation difficult.
-
Potential Cause: Decomposition of the starting material or product at excessively high temperatures. Oxidation of the phenoxide can also contribute to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating. Use an oil bath or a similar setup for uniform heating.
-
Inert Atmosphere: While the reaction is conducted under a CO2 atmosphere, ensuring that the initial setup is free of air (oxygen) can help minimize oxidative side reactions. This can be achieved by purging the reaction vessel with an inert gas like nitrogen or argon before introducing the carbon dioxide.
-
Purity of Starting Materials: Impurities in the o-cresol can lead to side reactions and decomposition at high temperatures. Use purified o-cresol.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the Kolbe-Schmitt synthesis of this compound from o-cresol?
A1: The primary side product is the isomeric 2-hydroxy-6-methylbenzoic acid, which results from carboxylation at the ortho-position relative to the hydroxyl group. Under certain conditions, minor amounts of other byproducts such as dehydroxylated compounds (e.g., 2-methylbenzoic acid) may also be formed.
Q2: How can I increase the selectivity for the desired para-isomer (this compound)?
A2: To favor the formation of the para-isomer, you should:
-
Use potassium hydroxide as the base instead of sodium hydroxide.
-
Conduct the reaction at a higher temperature, as the para-isomer is the thermodynamically favored product.
Q3: What is a suitable method for purifying the crude this compound?
A3: Recrystallization is a common and effective method for purification. A good solvent/poor solvent system can be employed. For example, dissolving the crude product in a hot alcohol (like ethanol (B145695) or methanol) and then adding a poor solvent like water until turbidity is observed, followed by slow cooling, can yield pure crystals. Alternatively, recrystallization from hot water, potentially with the use of decolorizing charcoal to remove colored impurities, can be effective. Washing the filtered crystals with cold water helps remove any remaining water-soluble impurities.
Q4: Can this reaction be performed at atmospheric pressure?
A4: The traditional Kolbe-Schmitt reaction requires high pressures of carbon dioxide to achieve good yields. While some modified procedures for the carboxylation of phenols at atmospheric pressure have been reported, they often require specific catalysts or additives and may not be as efficient for the synthesis of this compound. For standard laboratory and industrial synthesis, elevated pressure is a key reaction parameter.
Q5: Are there alternative synthetic routes to this compound that avoid the formation of isomeric byproducts?
A5: Yes, an alternative route is the demethylation of 4-methoxy-2-methylbenzoic acid. This reaction typically provides a cleaner conversion to the desired product, as the position of the functional groups is already established. A common reagent for this demethylation is boron tribromide (BBr3) in a suitable solvent like dichloromethane (B109758). While this method avoids the issue of regioselectivity seen in the Kolbe-Schmitt reaction, it involves different reagents and reaction conditions that must be considered.
Data Presentation
The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to the choice of alkali metal and temperature. The following table summarizes the general trends observed in the carboxylation of phenoxides, which can be applied to the synthesis of this compound from o-cresol.
| Alkali Metal | Temperature | Predominant Isomer | Notes |
| Sodium (Na) | Lower (e.g., 125-150 °C) | Ortho (2-hydroxy-6-methylbenzoic acid) | Kinetically controlled product. |
| Potassium (K) | Higher (e.g., >200 °C) | Para (this compound) | Thermodynamically controlled product. |
Experimental Protocols
1. Synthesis of this compound via Kolbe-Schmitt Reaction of o-Cresol
-
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety standards and available equipment. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Materials:
-
o-Cresol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO2), high pressure
-
Hydrochloric acid (HCl), concentrated
-
Decolorizing charcoal (optional)
-
Ethanol or Methanol (for recrystallization)
-
Water
-
-
Procedure:
-
Formation of Potassium o-Cresolate: In a high-pressure autoclave, place a stoichiometric amount of potassium hydroxide and o-cresol. Heat the mixture gently under vacuum to remove any water present and to form the anhydrous potassium o-cresolate.
-
Carboxylation: After cooling the vessel, introduce dry carbon dioxide to the desired pressure (e.g., 50-100 atm). Heat the autoclave to the optimized temperature (e.g., 200-220 °C) with constant stirring. Maintain the temperature and pressure for several hours.
-
Workup: Cool the autoclave to room temperature and carefully vent the excess CO2. Dissolve the solid reaction mixture in hot water.
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic. The crude this compound will precipitate out.
-
Purification: Filter the crude product and wash it with cold water. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture. If the product is colored, you can use decolorizing charcoal during recrystallization.
-
Drying: Dry the purified crystals in a vacuum oven.
-
2. Synthesis of this compound via Demethylation of 4-Methoxy-2-methylbenzoic Acid
-
Disclaimer: This reaction involves corrosive and hazardous reagents and must be performed with extreme caution in a dry, inert atmosphere.
-
Materials:
-
4-Methoxy-2-methylbenzoic acid
-
Boron tribromide (BBr3) solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, dilute aqueous solution (e.g., 0.1 M)
-
Methanol
-
-
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 4-methoxy-2-methylbenzoic acid in anhydrous dichloromethane.
-
Addition of BBr3: Cool the solution in an ice bath (0 °C). Slowly add a solution of boron tribromide in dichloromethane dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Quenching: Carefully quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid.
-
Workup: Separate the layers in a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
-
Visualizations
Caption: Main and side reaction pathways in the Kolbe-Schmitt synthesis of this compound.
Caption: A troubleshooting workflow for common issues in the synthesis of this compound.
Technical Support Center: HPLC Separation of 4-Hydroxy-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 4-Hydroxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my peak for this compound showing significant tailing?
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds. It can compromise peak integration accuracy and reduce resolution.[1]
-
Cause 1: Inappropriate Mobile Phase pH: this compound is an acidic compound. If the mobile phase pH is close to the analyte's pKa, the compound will exist in both ionized and non-ionized forms, leading to poor peak shape.[1][2] The ionized form will have strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing tailing.[3][4]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[1][2] This ensures the compound is in its single, neutral (protonated) form. Adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid to the aqueous portion of the mobile phase is highly effective.[2][5][6][7]
-
-
Cause 2: Secondary Silanol Interactions: Residual, un-capped silanol groups on the C18 column packing are acidic and can interact with polar analytes, leading to tailing.[3][8]
-
Cause 3: Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[8][9]
-
Cause 4: Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length between the column and detector or poorly made connections, can cause all peaks to tail.[10] This is also known as extra-column band broadening.[1]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.[4] To diagnose this, inject a neutral, non-polar compound like toluene. If it also tails, the issue is likely physical (extra-column volume); if it does not tail, the problem is chemical (interactions with your analyte).[10]
-
Q2: My retention time for this compound is drifting or shifting between injections. What is the cause?
Unstable retention times compromise the reliability and reproducibility of an analytical method.[9]
-
Cause 1: Mobile Phase Composition Change: The retention of compounds in reversed-phase HPLC is very sensitive to the organic-to-aqueous ratio. An error of just 1% in the organic solvent proportion can change retention times by 5-15%.[11] This can be due to improper mixing, evaporation of one of the solvents, or an issue with the pump's proportioning valves.[9][11]
-
Cause 2: Temperature Fluctuations: Column temperature directly affects analyte retention. A change of just 1°C can alter retention times by 1-2%.[9][11][12] Inconsistent lab temperature can lead to drift over a long sequence.
-
Cause 3: Inadequate Column Equilibration: When changing mobile phases or after the system has been idle, the column requires sufficient time to equilibrate with the new conditions.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting an analysis.[13]
-
-
Cause 4: System Leaks: A small, undetected leak in the system will lower the actual flow rate delivered to the column, resulting in longer retention times.[14][15]
-
Solution: Inspect all fittings and connections for signs of leaks. Check the pump pressure trace; unusual fluctuations can indicate a leak or a problem with a check valve.[14]
-
Q3: I am seeing poor resolution between my this compound peak and an impurity. How can I improve the separation?
Resolution is the measure of how well two peaks are separated. Low resolution can be caused by incorrect mobile phase composition or column degradation.[8]
-
Solution 1: Optimize Mobile Phase Strength: Adjusting the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) is the first step. To increase the separation between closely eluting peaks, try decreasing the organic solvent percentage in 2-5% increments. This will increase retention times and often improve resolution.[16]
-
Solution 2: Change Organic Solvent: Acetonitrile and methanol (B129727) have different solvent properties and can provide different selectivity for compounds. If adjusting the percentage of one solvent does not work, try switching to the other.[16]
-
Solution 3: Check Column Health: A degraded column with a clogged inlet frit or deteriorated packing can cause broad peaks and poor resolution.[8]
Data Presentation: Typical HPLC Parameters
The following table summarizes a typical starting method for the analysis of this compound on a C18 column. Optimization will likely be required based on your specific sample matrix and instrument.
| Parameter | Typical Value | Notes |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm | A high-purity, end-capped column is recommended.[6][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to keep the analyte in its neutral form.[6][7] |
| Mobile Phase B | Acetonitrile | Methanol can also be used as an alternative organic modifier.[6][7] |
| Elution Mode | Gradient or Isocratic | A gradient may be needed to separate the analyte from other components.[6][7] |
| Flow Rate | 1.0 mL/min | May be adjusted to optimize resolution and run time.[6][7] |
| Column Temperature | 30 °C | A stable, controlled temperature is crucial for reproducible retention times.[7] |
| Detection | UV at 230 nm or 255 nm | Wavelength should be chosen based on the analyte's UV absorbance maximum.[6][17] |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid)
-
Measure approximately 950 mL of HPLC-grade water into a clean 1 L glass media bottle.
-
Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the water.
-
Bring the final volume to 1 L with HPLC-grade water and mix thoroughly.
-
Filter the prepared aqueous mobile phase through a 0.45 µm filter to remove particulates.
-
This solution serves as Mobile Phase A. Mobile Phase B is typically 100% HPLC-grade acetonitrile.
Protocol 2: Sample Preparation (Standard Solution)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to the flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix well. This produces a 100 µg/mL stock solution.
-
Perform further dilutions as necessary to create working standards for calibration.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: General experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. uhplcs.com [uhplcs.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Derivatization of 4-Hydroxy-2-methylbenzoic Acid
Welcome to the technical support center for the derivatization of 4-Hydroxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing this compound?
A1: The primary challenges stem from the molecule's bifunctionality and steric hindrance. The presence of both a carboxylic acid and a phenolic hydroxyl group means that reactions can occur at either site. The methyl group at the 2-position sterically hinders the carboxylic acid, potentially slowing down esterification reactions and requiring more forcing conditions or specific catalysts.
Q2: How can I selectively derivatize the carboxylic acid group without affecting the phenolic hydroxyl group?
A2: Selective esterification of the carboxylic acid can be achieved through several strategies:
-
Choice of Reagents and Catalysts: Mild esterification methods are preferred. For instance, using a less reactive alcohol or a catalyst that is selective for the carboxylic acid can minimize side reactions with the phenol (B47542).
-
Protecting the Phenolic Group: The most reliable method for ensuring selectivity is to protect the phenolic hydroxyl group before carrying out the esterification.[1] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers.[1] These groups can be removed after the esterification is complete.
-
Reaction Conditions: Controlling reaction temperature and time is crucial. Harsher conditions, such as high temperatures and strong acids, are more likely to lead to side reactions like etherification of the phenol.[2]
Q3: What are the most common methods for esterifying this compound?
A3: The most common and effective methods include:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] To drive the equilibrium towards the ester, water is typically removed, often azeotropically with a Dean-Stark apparatus.[3][4]
-
Steglich Esterification: This is a milder method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[5][6] It is particularly useful for sterically hindered acids and acid-sensitive substrates.[6][7]
-
Mitsunobu Reaction: This reaction allows for the conversion of the carboxylic acid to an ester under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).[8][9][10]
Q4: How do I choose the best esterification method for my specific application?
A4: The choice of method depends on the scale of your reaction, the sensitivity of your starting material to acidic or basic conditions, and the steric hindrance of the alcohol you are using. For simple, robust esterifications where the phenol is protected, Fischer esterification is often suitable. For more sensitive substrates or to avoid harsh acidic conditions, Steglich esterification or the Mitsunobu reaction are excellent alternatives.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Ester
| Possible Cause | Suggested Solution |
| Incomplete reaction due to equilibrium (Fischer Esterification). | Increase the excess of the alcohol used (it can often serve as the solvent).[4][11] Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[3][4] |
| Steric hindrance from the 2-methyl group is inhibiting the reaction. | Switch to a more powerful esterification method for sterically hindered acids, such as the Steglich esterification (DCC/DMAP) or using a more reactive acylating agent.[2][6] |
| Insufficient catalyst or catalyst deactivation. | Ensure the correct molar ratio of the acid catalyst is used. In some cases, adding the catalyst in portions can overcome deactivation.[12] |
| Presence of water in reagents or glassware. | Ensure all reagents, solvents, and glassware are thoroughly dried before starting the reaction, as water can inhibit esterification.[4] |
Problem 2: Formation of Multiple Products (Observed on TLC or HPLC)
| Possible Cause | Suggested Solution |
| Reaction at the phenolic hydroxyl group. | Protect the phenolic hydroxyl group before esterification using a suitable protecting group (e.g., benzyl (B1604629) ether, silyl ether).[1] Alternatively, use milder reaction conditions (lower temperature, shorter reaction time) and a less aggressive catalyst. |
| Self-esterification (polymerization). | This can occur with hydroxybenzoic acids under harsh conditions.[13] Use milder methods like Steglich esterification or protect the hydroxyl group. |
| Formation of N-acylurea byproduct (Steglich Esterification). | This side reaction can occur if the esterification is slow. Ensure an adequate amount of DMAP is used, as it acts as an acyl transfer agent to suppress this side reaction.[5][6] |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Removal of dicyclohexylurea (DCU) byproduct (Steglich Esterification). | DCU is often insoluble in common organic solvents like dichloromethane (B109758) or ethyl acetate (B1210297). It can be removed by filtration. Cooling the reaction mixture can sometimes facilitate precipitation. |
| Separating the product from unreacted starting material. | Use column chromatography for purification. If the product is an ester, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid.[3][14] |
| Removal of the acid catalyst. | After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) during the aqueous workup.[3] |
Quantitative Data Summary
The following table provides a general comparison of expected yields for different esterification methods based on literature for sterically hindered and hydroxy-substituted benzoic acids. Actual yields will vary depending on the specific alcohol and reaction conditions used.
| Esterification Method | Typical Reagents | General Reaction Conditions | Reported Yield Range | Key Considerations |
| Fischer Esterification | Alcohol (excess), H₂SO₄ or p-TsOH | Reflux, removal of water | 50-90% | Equilibrium reaction; requires harsh conditions which may not be suitable for sensitive substrates.[3][4][11] |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature, aprotic solvent | 70-95% | Mild conditions, suitable for sterically hindered and acid-sensitive substrates.[5][6] |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | 0 °C to room temperature, aprotic solvent | 60-90% | Mild, neutral conditions; good for inverting stereochemistry of alcohols.[8][9][10] |
Experimental Protocols
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1 equivalent).
-
Reagents: Add a large excess of methanol (B129727) (e.g., 20 equivalents, can also serve as the solvent) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and catalyst), and finally with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the alcohol (e.g., tert-butanol, 1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with dilute HCl, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Fischer Esterification.
References
- 1. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
preventing degradation of 4-Hydroxy-2-methylbenzoic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxy-2-methylbenzoic acid during storage and in experimental setups.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning) of the solid compound or solutions. | Oxidative degradation, potentially accelerated by light, high temperatures, or the presence of metal ion contaminants. | - Store the compound in amber or opaque containers to protect it from light. - Ensure storage is at the recommended temperature in a well-ventilated, dry place. - For solutions, consider purging with an inert gas (e.g., nitrogen, argon) to remove oxygen. - Use high-purity solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions. |
| Decreased potency or unexpected experimental results. | Chemical degradation of the compound leading to a lower concentration of the active molecule. This can be due to oxidation, decarboxylation, or other reactions. | - Re-test the purity of your stored compound using an appropriate analytical method like HPLC. - Review storage conditions to ensure they align with best practices (see FAQs below). - For future storage, consider aliquoting the compound to minimize repeated exposure of the bulk material to the atmosphere. |
| Changes in physical state (e.g., clumping of the powder). | Hygroscopicity (absorption of moisture from the atmosphere). | - Store the compound in a desiccator or a controlled low-humidity environment. - Ensure the container is tightly sealed after each use. |
| Precipitation of the compound from a solution upon storage. | The solution may be supersaturated, or the solubility of the compound may have decreased due to a change in temperature or solvent evaporation. Degradation to a less soluble product could also be a cause. | - Determine the solubility of this compound in your specific solvent system at the intended storage temperature. - Ensure the storage container is airtight to prevent solvent evaporation. - If precipitation is due to degradation, the underlying cause of degradation needs to be addressed. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound to minimize degradation?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container, protected from light (e.g., in an amber vial or a light-blocking outer container). The storage area should be cool, dry, and well-ventilated.[1][2] For general laboratory use, ambient temperatures are often cited; however, for long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable to minimize potential thermal and hydrolytic degradation.
Q2: What are the primary degradation pathways I should be concerned about for this compound?
A2: Based on the chemical structure (a substituted phenol (B47542) and benzoic acid) and data from related compounds, the primary degradation pathways of concern are:
-
Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored byproducts, such as quinone-like structures.
-
Photodegradation: Exposure to UV and visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the compound.
-
Thermal Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide (CO₂), which would result in the formation of 2-methylphenol.
Q3: My experimental protocol requires dissolving this compound in an aqueous buffer. How does pH affect its stability in solution?
Q4: Are there any incompatible materials I should avoid when handling or storing this compound?
A4: Yes, you should avoid contact with strong oxidizing agents, as they can accelerate the oxidative degradation of the phenolic ring.[3] Additionally, it is good practice to avoid contact with strong bases and reactive metals. Store it away from incompatible substances to prevent chemical reactions.[1]
Quantitative Data on Stability (Hypothetical Data for Illustrative Purposes)
| Condition | Parameter | Value | Purity after 6 months (%) |
| Ideal | Temperature | 4°C | >99% |
| Humidity | <30% RH | ||
| Light | In Dark | ||
| Sub-optimal 1 | Temperature | 25°C (Ambient) | ~97% |
| Humidity | Uncontrolled | ||
| Light | In Dark | ||
| Sub-optimal 2 | Temperature | 25°C (Ambient) | ~92% |
| Humidity | Uncontrolled | ||
| Light | Exposed to Lab Light | ||
| Forced Degradation | Temperature | 60°C | <85% |
| Humidity | 75% RH | ||
| Light | In Dark |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient can be optimized, for example:
-
Start with 80% A / 20% B.
-
Linearly increase to 20% A / 80% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Detection:
-
Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., around 280 nm). A photodiode array (PDA) detector is useful for identifying degradation products with different spectral properties.
5. Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak. The appearance of new peaks over time under specific storage conditions indicates degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a stability study of this compound.
References
Technical Support Center: Synthesis of 4-Hydroxy-2-methylbenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Hydroxy-2-methylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Kolbe-Schmitt reaction or similar carboxylation methods.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction: Insufficient reaction time, temperature, or pressure. | Optimize reaction conditions: Ensure the reaction is heated to the appropriate temperature (e.g., 60-80°C when using aprotic polar solvents) and maintained for a sufficient duration. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] |
| Presence of water: Moisture can significantly decrease the yield of the Kolbe-Schmitt reaction. | Use anhydrous conditions: Thoroughly dry all reactants, solvents, and glassware before use.[2] | |
| Poor quality of starting materials: Impurities in the starting phenol (B47542) or base can interfere with the reaction. | Use high-purity reagents: Ensure the purity of the starting materials. | |
| Low Purity of Crude Product | Formation of isomers: In the Kolbe-Schmitt reaction, the ortho-isomer (2-hydroxy-4-methylbenzoic acid) can be a significant byproduct. | Choice of cation: The use of a potassium salt of the phenol precursor can favor the formation of the para-isomer (this compound).[3] |
| Side reactions: At higher temperatures, unwanted side reactions may occur, leading to various impurities. | Control reaction temperature: Maintain the reaction temperature within the optimal range to minimize side reactions. | |
| Product is an Off-Color (e.g., brown, yellow) | Oxidation of phenolic compounds: Phenols are susceptible to oxidation, which can lead to colored impurities. | Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Residual impurities: Incomplete removal of colored byproducts during workup. | Purification: Employ appropriate purification techniques such as recrystallization or column chromatography. Washing the crude product with a suitable solvent can also help remove colored impurities. | |
| Difficulty in Product Isolation/Purification | "Oiling out" during recrystallization: The product separates as an oil instead of crystals. | Adjust solvent system: The choice of recrystallization solvent is critical. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. For this compound, a mixture of methanol (B129727) and water is a suitable option.[1] |
| Product is too soluble in the recrystallization solvent: This leads to low recovery. | Optimize solvent volume and cooling: Use the minimum amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation. Seeding with a small crystal of the pure product can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for the synthesis of this compound via the Kolbe-Schmitt reaction?
A1: Aprotic polar solvents are highly recommended as they can significantly improve reaction efficiency and allow for milder reaction conditions (lower temperature and pressure) compared to traditional solvent-free methods.[1] This often leads to higher selectivity for the desired para-isomer.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the product.
Q3: What are the expected side products in this synthesis, and how can I minimize them?
A3: The primary side product is typically the ortho-isomer, 2-hydroxy-4-methylbenzoic acid. The formation of this isomer can be influenced by the choice of the alkali metal cation in the phenoxide salt; potassium salts tend to favor the para-product. Other potential side reactions can occur at elevated temperatures, leading to decomposition or other byproducts. Careful control of the reaction temperature is crucial.
Q4: What is the best method for purifying the final product to achieve high purity (>99%)?
A4: Recrystallization is a highly effective method for purifying this compound. A combination of a good solvent like methanol with a poor solvent like water has been shown to yield the product with a purity of up to 99.5%.[1]
Q5: My final product has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point range is a strong indication of impurities in your final product. Pure crystalline solids have a sharp and defined melting point. Further purification, such as another recrystallization, is recommended.
Solvent Effects on Synthesis
| Solvent Type | Examples | Effect on Reaction | Typical Conditions |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Recommended. Improves reaction efficiency and selectivity for the para-isomer. Allows for milder reaction conditions.[1] | Lower temperature (e.g., 60-80°C) and atmospheric or slightly elevated pressure.[1] |
| Protic | Water, Ethanol, Methanol | Generally not recommended. Can interfere with the reaction by solvating the phenoxide and reducing its nucleophilicity.[2] | - |
| Non-polar | Toluene, Hexane | Can be used as a slurry medium but generally results in lower yields and requires harsher conditions compared to aprotic polar solvents. | Higher temperatures and pressures are typically required. |
| Solvent-free | - | The traditional Kolbe-Schmitt approach. Often requires high temperatures and pressures, and can lead to a mixture of isomers. | High temperature (e.g., >150°C) and high pressure (e.g., >100 atm). |
Experimental Protocols
Synthesis of this compound via a Modified Kolbe-Schmitt Reaction
This protocol is based on a method designed for high selectivity and yield under relatively mild conditions.[1]
Step 1: Formation of the Potassium Salt of the Substituted Phenol
-
In a suitable reaction vessel, dissolve the starting substituted phenol (e.g., 2-tert-butyl-5-methylphenol, which acts as a precursor with a removable protecting group) in a suitable solvent.
-
Add a stoichiometric equivalent of a potassium base (e.g., potassium hydroxide) to form the potassium phenoxide.
-
Remove water from the mixture, for instance, by azeotropic distillation with a suitable solvent.
Step 2: Carboxylation
-
To the anhydrous potassium phenoxide salt, add an aprotic polar solvent (e.g., DMF).
-
Pressurize the reaction vessel with carbon dioxide (CO2) to a pressure of up to 50 kgf/cm².
-
Heat the reaction mixture to a temperature between 60-80°C and maintain with vigorous stirring for several hours.
-
Monitor the reaction for the consumption of the starting material by TLC or HPLC.
Step 3: Deprotection (if a protecting group was used)
-
After the carboxylation is complete, cool the reaction mixture.
-
Add a suitable acid catalyst (e.g., a Lewis acid like aluminum chloride or a sulfonic acid) to remove the protecting group (e.g., the tert-butyl group).
-
The reaction temperature for this step will depend on the catalyst used (e.g., 30-50°C for a Lewis acid catalyst).
Step 4: Work-up and Purification
-
Quench the reaction by adding water.
-
Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Filter the crude product and wash it with cold water.
-
Purify the crude product by recrystallization from a mixture of methanol and water to obtain white crystals of this compound with a purity of >99%.[1]
Visualizations
References
- 1. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. This compound 98 synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Hydroxy-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of common synthesis routes for 4-Hydroxy-2-methylbenzoic acid, a key intermediate in various chemical syntheses. The comparison is supported by experimental data, detailed protocols, and visual diagrams to facilitate informed decision-making.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the quantitative data for the different synthesis routes to this compound, offering a clear comparison of their key performance indicators.
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Modified Kolbe-Schmitt Reaction | 3-methyl-4-(tert-butyl)phenol | Potassium tert-butoxide, CO₂, Toluene (B28343), Anhydrous Aluminum Chloride | 16 hours (dealkylation) | 40 | 82 | >99 | High purity and yield, suitable for industrial production.[1] | Multi-step process involving protection/deprotection. |
| Demethylation | 4-Methoxy-2-methylbenzoic acid | Boron tribromide, Dichloromethane (B109758) | Not specified | Room Temperature | 80 | Not specified | High yield, mild reaction temperature.[2] | Boron tribromide is a hazardous and moisture-sensitive reagent. |
| Oxidation | 2,4-Dimethylphenol | Oxidizing agent (e.g., KMnO₄, O₂) | Not specified | Not specified | Not specified | Not specified | Potentially a direct and atom-economical route. | Lack of specific, high-yield protocols for this particular conversion; potential for over-oxidation or side reactions. |
| Grignard Reaction | 4-Bromo-1-methoxy-2-methylbenzene | Magnesium, CO₂, Acid | Not specified | Not specified | Not specified | Not specified | A classic and versatile C-C bond formation method. | Requires protection of the hydroxyl group, multi-step, and use of moisture-sensitive reagents. |
Mandatory Visualization: Synthesis Pathways
The following diagram illustrates the different synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Modified Kolbe-Schmitt Reaction
This method involves the carboxylation of a protected phenol (B47542) followed by deprotection to achieve high selectivity for the para-position.[1]
Step 1: Synthesis of 5-tert-butyl-4-hydroxy-2-methylbenzoic acid
-
Reaction Setup: A suitable reactor is charged with 3-methyl-4-(tert-butyl)phenol, potassium tert-butoxide, and toluene.
-
Carboxylation: The mixture is stirred under a carbon dioxide atmosphere. The reaction progress is monitored until completion.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the intermediate product, 5-tert-butyl-4-hydroxy-2-methylbenzoic acid.
Step 2: Dealkylation to this compound
-
Reaction Setup: 5-tert-butyl-4-hydroxy-2-methylbenzoic acid (0.31 mol) is dissolved in toluene (638.8 g).
-
Dealkylation: Anhydrous aluminum (III) chloride (0.92 mol) is added to the solution, and the reaction is stirred at 40°C for 16 hours.
-
Work-up and Purification: The reaction is quenched with water under an ice bath, followed by the addition of 35% hydrochloric acid to precipitate the crude product. The solid is recovered by filtration and purified by recrystallization from methanol (B129727) and water to yield white crystals of this compound with a purity of 99.5%. The overall yield from the intermediate is 82%.[1]
Demethylation of 4-Methoxy-2-methylbenzoic acid
This route provides a direct conversion of the methoxy-protected acid to the final product.[2]
-
Reaction Setup: A solution of 4-methoxy-2-methylbenzoic acid (2 mmol, 0.332 g) in dichloromethane (20 mL) is prepared under an argon atmosphere.
-
Demethylation: Boron tribromide (20 mmol, 5 g) is slowly added to the solution. The reaction mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up and Purification: The reaction is quenched by adding 0.1 M hydrochloric acid (20 mL). The aqueous phase is concentrated, and the residue is dissolved in methanol and re-concentrated. This dissolution-concentration process is repeated three times to afford purified this compound as a yellow solid (0.24 g, 80% yield).[2]
Oxidation of 2,4-Dimethylphenol (Conceptual)
-
Reaction Setup: 2,4-Dimethylphenol would be dissolved in a suitable solvent.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) under controlled pH and temperature, or catalytic oxidation with oxygen in the presence of a suitable catalyst, would be employed.
-
Challenges: Key challenges include preventing the oxidation of the other methyl group and the phenol ring itself. Optimization of reaction conditions would be crucial to achieve acceptable selectivity and yield. A patent mentions the use of microorganisms for a similar oxidation, but this was deemed impractical for industrial production.[1]
Grignard Reaction (Conceptual)
This route would involve the formation of a Grignard reagent from a protected halo-xylene derivative, followed by carboxylation.
-
Protection: The hydroxyl group of a suitable starting material, such as 4-bromo-3-methylphenol, would first need to be protected (e.g., as a methoxy (B1213986) or other ether group).
-
Grignard Formation: The protected halo-xylene would be reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.
-
Carboxylation: The Grignard reagent would then be reacted with solid carbon dioxide (dry ice), followed by an acidic work-up to yield the protected this compound.
-
Deprotection: The final step would be the removal of the protecting group to yield the desired product.
-
Challenges: This multi-step synthesis requires strictly anhydrous conditions for the Grignard reaction and involves protection and deprotection steps, which can lower the overall yield.
References
A Comparative Guide to 4-Hydroxy-2-methylbenzoic Acid and 4-Hydroxybenzoic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an objective comparison of 4-Hydroxy-2-methylbenzoic acid and 4-hydroxybenzoic acid, focusing on their synthesis, physical and chemical properties, and reactivity in common synthetic transformations. The information is supported by experimental data and established chemical principles.
Physicochemical Properties
The introduction of a methyl group at the ortho position to the carboxylic acid in this compound introduces notable differences in its physical properties compared to the unsubstituted 4-hydroxybenzoic acid. These differences, summarized in Table 1, can influence solvent selection and reaction conditions.
| Property | This compound | 4-hydroxybenzoic acid |
| Molecular Formula | C₈H₈O₃ | C₇H₆O₃ |
| Molecular Weight | 152.15 g/mol | 138.12 g/mol |
| Melting Point | 177-181 °C | 213-217 °C |
| Appearance | White to light yellow powder/crystal | White crystalline solid |
| Solubility | Low solubility in water; soluble in organic solvents like alcohol and ether. | Slightly soluble in water; more soluble in polar organic solvents like alcohols and acetone.[1][2] |
| pKa | Expected to be lower (more acidic) than 4-hydroxybenzoic acid due to the ortho effect. | ~4.5 |
Synthesis
Both molecules can be synthesized through carboxylation of the corresponding phenol, but the specific conditions and starting materials differ.
Synthesis of 4-Hydroxybenzoic Acid
The primary industrial method for synthesizing 4-hydroxybenzoic acid is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of potassium phenoxide under high pressure and temperature.
Experimental Protocol: Kolbe-Schmitt Reaction for 4-Hydroxybenzoic Acid [1][3][4][5]
-
Phenoxide Formation: Phenol is treated with a potassium hydroxide (B78521) solution to form potassium phenoxide.
-
Carboxylation: The potassium phenoxide is then heated with carbon dioxide under pressure (typically 100 atm) at a temperature of 125 °C.[1] The use of potassium hydroxide favors the formation of the para-isomer (4-hydroxybenzoic acid).[1][4]
-
Acidification: The reaction mixture is treated with a strong acid, such as sulfuric acid, to precipitate the 4-hydroxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization.
Caption: Synthesis of 4-hydroxybenzoic acid via the Kolbe-Schmitt reaction.
Synthesis of this compound
The synthesis of this compound is less commonly described via a direct Kolbe-Schmitt reaction on m-cresol (B1676322) due to potential isomeric mixtures. A common laboratory-scale synthesis involves the demethylation of a methoxy (B1213986) precursor.
Experimental Protocol: Demethylation for this compound [6]
-
Starting Material: 4-Methoxy-2-methylbenzoic acid is used as the precursor.
-
Demethylation: The starting material is dissolved in a suitable solvent like dichloromethane. A demethylating agent, such as boron tribromide, is added slowly under an inert atmosphere (e.g., argon).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using techniques like High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, it is quenched with a dilute acid solution (e.g., 0.1 M HCl).
-
Isolation and Purification: The product, this compound, can be isolated by filtration and purified by recrystallization.
Caption: Synthesis of this compound via demethylation.
Comparative Reactivity in Esterification
Esterification is a common reaction for both molecules, particularly for the synthesis of parabens from 4-hydroxybenzoic acid. The presence of the ortho-methyl group in this compound significantly influences its reactivity in this transformation due to steric and electronic effects.
Experimental Protocol: Fischer Esterification of 4-Hydroxybenzoic Acid [7]
-
Reaction Setup: 4-Hydroxybenzoic acid is dissolved in an excess of the desired alcohol (e.g., methanol).
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
Reaction Conditions: The mixture is heated under reflux for several hours.
-
Workup: After cooling, the excess alcohol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a sodium bicarbonate solution to remove any unreacted acid.
-
Isolation: The organic layer is dried and the solvent is evaporated to yield the ester product.
Steric Effects
The methyl group in the ortho position of this compound creates steric hindrance around the carboxylic acid functional group. This steric bulk can impede the approach of the alcohol nucleophile during esterification, leading to a slower reaction rate compared to 4-hydroxybenzoic acid under the same conditions.[8][9] To achieve comparable yields, harsher reaction conditions such as higher temperatures, longer reaction times, or more effective catalysts may be necessary for the esterification of this compound.
Electronic Effects and Acidity
Substituents on the benzoic acid ring influence the acidity of the carboxylic proton. The methyl group is generally considered an electron-donating group through an inductive effect. However, in the case of ortho-substituted benzoic acids, the "ortho effect" often leads to an increase in acidity.[10][11] This is attributed to the steric hindrance forcing the carboxylic acid group out of the plane of the benzene (B151609) ring, which reduces resonance stabilization of the neutral acid, making it more willing to deprotonate. A more acidic carboxylic acid can be more reactive in certain catalyzed reactions. However, in the context of Fischer esterification, the steric hindrance is generally the dominant factor affecting the reaction rate.
Caption: Comparative reactivity in esterification.
Spectroscopic Comparison
| Spectroscopic Data | This compound | 4-hydroxybenzoic acid |
| ¹H NMR | Aromatic protons will show a more complex splitting pattern due to the presence of the methyl group. A singlet corresponding to the methyl protons will be present. | A simpler aromatic region with two doublets is expected due to the symmetry of the molecule. |
| ¹³C NMR | An additional signal for the methyl carbon will be present. The chemical shifts of the aromatic carbons will be influenced by the methyl substituent. | A more symmetrical pattern of signals for the aromatic carbons. |
| FT-IR | Both will show characteristic broad O-H stretches for the carboxylic acid and the phenol, and a C=O stretch for the carboxylic acid. The spectrum for the methyl-substituted compound will also have C-H stretching and bending vibrations for the methyl group. | Characteristic broad O-H and C=O stretches. The fingerprint region will differ due to the different substitution pattern. |
Role in Signaling Pathways
4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid (4-HBA) has been identified as a signaling molecule in various biological systems. In bacteria, it can function as a quorum-sensing signal, regulating virulence and physiological functions.[2][12] For instance, in Shigella sonnei, 4-HBA controls biofilm formation and the production of extracellular polysaccharides.[2] It is also an intermediate in the biosynthesis of ubiquinone in both bacteria and humans.[13] In plants, it is a metabolite with various reported biological activities.[14][15][16]
Caption: Simplified signaling pathway involving 4-hydroxybenzoic acid in bacteria.
This compound
Currently, there is limited information available in the scientific literature regarding a specific role for this compound in biological signaling pathways. Its biological activities are not as well-characterized as those of 4-hydroxybenzoic acid.
Conclusion
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound 98 synthesis - chemicalbook [chemicalbook.com]
- 7. chemcess.com [chemcess.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 12. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating Isomers of 4-Hydroxy-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of 4-Hydroxy-2-methylbenzoic acid and its key isomers, offering a clear framework for their differentiation based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The subtle shifts in the substitution pattern on the benzene (B151609) ring among these isomers lead to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation. This guide presents a side-by-side comparison of key spectroscopic data in tabular format, followed by detailed experimental protocols for each analytical technique.
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for this compound and its isomers. Variations in chemical shifts (δ) in ppm for ¹H and ¹³C NMR, vibrational frequencies (ν) in cm⁻¹ for IR, maximum absorption wavelengths (λmax) in nm for UV-Vis, and mass-to-charge ratios (m/z) for Mass Spectrometry provide the basis for differentiation.
Isomers Under Comparison:
-
This compound
-
3-Hydroxy-2-methylbenzoic acid
-
5-Hydroxy-2-methylbenzoic acid
-
6-Hydroxy-2-methylbenzoic acid
-
2-Hydroxy-4-methylbenzoic acid
-
3-Hydroxy-4-methylbenzoic acid
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | -CH₃ | Aromatic Protons | -COOH | -OH |
| This compound | ~2.4 | ~6.7-7.7 (m) | ~12.5 | ~9.8 |
| 3-Hydroxy-2-methylbenzoic acid | ~2.2 | ~6.9-7.4 (m) | ~13.0 | ~9.6 |
| 5-Hydroxy-2-methylbenzoic acid | ~2.4 | ~6.8-7.2 (m) | ~12.8 | ~9.7 |
| 6-Hydroxy-2-methylbenzoic acid | ~2.3 | ~6.7-7.5 (m) | ~13.1 | ~10.0 |
| 2-Hydroxy-4-methylbenzoic acid | ~2.2 | ~6.7-7.6 (m) | ~13.2 | ~10.5 |
| 3-Hydroxy-4-methylbenzoic acid | ~2.1 | ~6.9-7.7 (m) | ~12.7 | ~9.5 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | -CH₃ | Aromatic Carbons | -COOH |
| This compound | ~20.0 | ~114-160 | ~170.0 |
| 3-Hydroxy-2-methylbenzoic acid | ~15.0 | ~115-157 | ~171.5 |
| 5-Hydroxy-2-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available |
| 6-Hydroxy-2-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available |
| 2-Hydroxy-4-methylbenzoic acid | ~20.5 | ~110-161 | ~172.5 |
| 3-Hydroxy-4-methylbenzoic acid | ~16.0 | ~115-158 | ~169.0 |
Note: The absence of readily available experimental ¹³C NMR data for 5-Hydroxy-2-methylbenzoic acid and 6-Hydroxy-2-methylbenzoic acid highlights a gap in the current literature. Researchers are encouraged to acquire and publish this data to complete the comparative dataset.
Table 3: Key IR Absorption Bands (ν, cm⁻¹)
| Compound | O-H (acid) | C=O (acid) | O-H (phenol) | C-O | Aromatic C-H |
| This compound | ~2500-3300 (broad) | ~1680 | ~3400 | ~1250 | ~3000-3100 |
| 3-Hydroxy-2-methylbenzoic acid | ~2500-3300 (broad) | ~1685 | ~3350 | ~1240 | ~3000-3100 |
| 5-Hydroxy-2-methylbenzoic acid | ~2500-3300 (broad) | ~1690 | ~3380 | ~1260 | ~3000-3100 |
| 6-Hydroxy-2-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 2-Hydroxy-4-methylbenzoic acid | ~2500-3300 (broad) | ~1665 | ~3200 | ~1230 | ~3000-3100 |
| 3-Hydroxy-4-methylbenzoic acid | ~2500-3300 (broad) | ~1695 | ~3370 | ~1255 | ~3000-3100 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm) in Methanol
| Compound | π → π* (Benzene Ring) | n → π* (Carbonyl) |
| This compound | ~210, ~250 | ~285 |
| 3-Hydroxy-2-methylbenzoic acid | ~215, ~245 | ~295 |
| 5-Hydroxy-2-methylbenzoic acid | Data not readily available | Data not readily available |
| 6-Hydroxy-2-methylbenzoic acid | Data not readily available | Data not readily available |
| 2-Hydroxy-4-methylbenzoic acid | ~212, ~248 | ~310 |
| 3-Hydroxy-4-methylbenzoic acid | ~218, ~255 | ~290 |
Table 5: Mass Spectrometry Data (m/z) for Key Fragments (EI-MS)
| Compound | [M]⁺ | [M-H₂O]⁺ | [M-COOH]⁺ |
| This compound | 152 | 134 | 107 |
| 3-Hydroxy-2-methylbenzoic acid | 152 | 134 | 107 |
| 5-Hydroxy-2-methylbenzoic acid | 152 | 134 | 107 |
| 6-Hydroxy-2-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available |
| 2-Hydroxy-4-methylbenzoic acid | 152 | 134 | 107 |
| 3-Hydroxy-4-methylbenzoic acid | 152 | 134 | 107 |
Note: While the primary fragmentation pattern often appears similar, the relative intensities of the fragment ions can vary between isomers, providing an additional means of differentiation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe is used.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
A larger spectral width (e.g., 0-220 ppm) is required.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups.
-
Sample Preparation (Solid):
-
KBr Pellet: A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact.
-
-
Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within the molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A matched pair of quartz cuvettes is used. One cuvette is filled with the pure solvent (reference), and the other with the sample solution (sample).
-
The spectrum is scanned over a range of approximately 200-400 nm.
-
-
Data Processing: The absorbance of the reference is automatically subtracted from the absorbance of the sample to generate the final spectrum. The wavelength(s) of maximum absorbance (λmax) are then identified.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is commonly used for the analysis of small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the this compound isomers.
Caption: Workflow for the spectroscopic differentiation of isomers.
A Comparative Guide to the Quantification of 4-Hydroxy-2-methylbenzoic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxy-2-methylbenzoic acid is critical for various applications, including pharmacokinetic studies, quality control of pharmaceuticals, and metabolic research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. However, several alternative techniques offer distinct advantages in terms of sensitivity, selectivity, and sample throughput. This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.
While specific validated methods for this compound are not abundantly available in the public domain, this guide utilizes data from a closely related and structurally similar compound, 4-Hydroxybenzoic acid, to provide a comprehensive comparison of the analytical techniques. This information serves as a strong starting point for method development and validation for this compound.
Performance Comparison of Analytical Methods
The choice of an analytical method is a critical decision based on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of a validated HPLC-UV method for 4-Hydroxybenzoic acid and representative data for alternative methods used for similar benzoic acid derivatives.
| Validation Parameter | HPLC-UV (for 4-Hydroxybenzoic Acid)[1][2] | GC-MS (for general organic acids)[3] | LC-MS/MS (for 4-Acetamidobenzoic Acid)[4] |
| Linearity Range | 0.5033 - 4.0264 µg/mL | 0.01 - 20 µg/mL (compound dependent) | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9998[1][2] | 0.9874 - 0.9994[3] | ≥ 0.99[4] |
| Limit of Quantification (LOQ) | 0.5033 µg/mL[1][2] | Not explicitly stated for a single compound | 10 ng/mL[4] |
| Limit of Detection (LOD) | 0.1007 µg/mL[1][2] | 3 - 272 ng/mL (compound dependent)[3] | Not explicitly stated |
| Accuracy (% Recovery) | 94.6% - 107.2%[1][2] | 100% - 111% (for 12 of 15 acids)[3] | 89% - 98.57%[4] |
| Precision (%RSD) | < 2.0%[1][2] | Not explicitly stated for a single compound | 2.11% - 13.81%[4] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the HPLC-UV method and representative protocols for the alternative techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in pharmaceutical formulations and other matrices where concentrations are relatively high. The following protocol is based on a validated method for 4-Hydroxybenzoic acid[1][2].
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., a mixture of the mobile phase) to achieve a concentration within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 150 mm x 4.6 mm, 5 µm particle size)[1][2].
-
Mobile Phase: A gradient elution using 0.1% Phosphoric acid in water as mobile phase A and 100% Acetonitrile (B52724) as mobile phase B[1][2].
-
Injection Volume: 10-20 µL.
Validation Workflow for HPLC Method
Caption: Experimental workflow for HPLC method validation.
Alternative Analytical Methods
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.
Sample Preparation and Derivatization (Representative Protocol):
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization[3].
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Ionization: Electron Ionization (EI).
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of the analyte are expected in complex matrices like plasma or urine[5]. The following is a representative protocol based on a method for a similar compound[4].
Sample Preparation (for plasma):
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a threefold excess of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Dilution and Injection: Take the supernatant, dilute it if necessary with the mobile phase, and inject it into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. CE offers high separation efficiency and short analysis times, making it suitable for the analysis of charged species like organic acids[6][7]. However, it can have lower reproducibility compared to HPLC[8].
-
Ion Chromatography (IC): IC is a specialized form of liquid chromatography for the separation of ionic compounds. It is a powerful tool for the analysis of organic acids, often coupled with conductivity or mass spectrometry detection for enhanced sensitivity and selectivity[9].
Conclusion
The choice between HPLC-UV, GC-MS, LC-MS/MS, and other techniques for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control and analysis in less complex matrices where analyte concentrations are relatively high.
-
GC-MS , while requiring a derivatization step, offers high sensitivity and is a viable alternative, particularly for volatile and semi-volatile impurities.
-
LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity and selectivity, allowing for the accurate quantification of low levels of the analyte in complex biological fluids.
-
Capillary Electrophoresis and Ion Chromatography represent alternative approaches that can be advantageous for specific sample types and analytical challenges.
Ultimately, the selection of the most appropriate method requires careful consideration of the analytical goals, sample characteristics, and available resources. The provided data and protocols serve as a valuable guide for initiating method development and validation for the accurate quantification of this compound.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. web.colby.edu [web.colby.edu]
- 7. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. shimadzu.com [shimadzu.com]
A Comparative Analysis of 4-Hydroxy-2-methylbenzoic Acid and Alternative Preservatives
An Objective Guide to Preservative Efficacy for Researchers and Drug Development Professionals
In the development of pharmaceuticals, cosmetics, and food products, the prevention of microbial contamination is paramount to ensuring product safety and longevity. Preservatives are essential additives that inhibit the growth of bacteria, yeasts, and molds. This guide provides a comparative study of the preservative efficacy of 4-Hydroxy-2-methylbenzoic acid, a derivative of the widely recognized benzoic acid family.
Due to the limited availability of direct quantitative antimicrobial data for this compound in publicly accessible literature, this analysis uses its structural isomer, 4-hydroxybenzoic acid (p-hydroxybenzoic acid) , as a primary reference point. This compound, along with its widely used esters (parabens), benzoic acid, and sorbic acid, will be compared to provide a comprehensive overview of preservative performance based on available experimental data.
Comparative Preservative Efficacy: A Quantitative Overview
The efficacy of a preservative is most commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC values for 4-hydroxybenzoic acid and its common alternatives against a range of bacteria and fungi.
Table 1: Comparative MIC Values against Common Bacteria (µg/mL)
| Preservative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 4-Hydroxybenzoic acid | ~160[1] | 1000[2] | 1000-2000[3] | ~160[1] |
| Methylparaben (Paraben) | 1000[4] | 2000[5] | 1000[4] | 2000[5] |
| Propylparaben (B1679720) (Paraben) | 125[5] | 250[5] | 1000[4] | 2000[5] |
| Benzoic Acid | 500[2] | 130[2] | 1000[2] | 250[2] |
| Sorbic Acid | >1500[6][7] | >1500[6][7] | >1500[6][7] | >1500[6][7] |
Note: MIC values can vary based on the specific strain, pH of the medium, and experimental conditions. Efficacy of acidic preservatives like benzoic and sorbic acid is highly pH-dependent, with greater activity at lower pH (below their pKa).[6][8][9]
Table 2: Comparative MIC Values against Common Fungi (µg/mL)
| Preservative | Candida albicans (Yeast) | Aspergillus niger (Mold) | Saccharomyces cerevisiae (Yeast) |
| This compound | Data not available | Data not available | Data not available |
| 4-Hydroxybenzoic acid | >1500[10] | >1500[11] | >1500[10] |
| Methylparaben (Paraben) | 500[5] | 1000[5] | 1000[5] |
| Propylparaben (Paraben) | 250[5] | 500[5] | 250[5] |
| Benzoic Acid | >1000[2] | 1000[2] | 1000[2] |
| Sorbic Acid | 100-500[6][7] | 100-500[6][7] | 100-500[6][7] |
Mechanisms of Antimicrobial Action
The preservatives discussed operate through distinct mechanisms to inhibit microbial growth. Weak organic acids, like benzoic and sorbic acid, rely on a pH-dependent mechanism, while parabens disrupt membrane function and key enzymatic processes.
-
Weak Acid Preservatives (Benzoic Acid, Sorbic Acid): The antimicrobial activity of these compounds is attributed almost exclusively to the undissociated, protonated form of the acid.[8][12] This form is lipophilic and can easily pass through the microbial cell membrane. Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing a proton (H+) and acidifying the cell's interior. This intracellular pH drop disrupts critical metabolic functions, including glycolysis and ATP production, ultimately inhibiting growth.[11] Their effectiveness is therefore significantly higher in acidic environments (pH < 5).[6][8]
-
Parabens (Esters of 4-Hydroxybenzoic Acid): The activity of parabens is less dependent on pH than that of acidic preservatives, making them effective over a broader pH range (4-8).[9][13] Their mechanism is believed to involve the disruption of membrane transport processes, inhibition of the synthesis of DNA and RNA, and interference with key enzymes like ATPases and phosphotransferases.[13] Antimicrobial potency generally increases with the length of the alkyl chain (e.g., propylparaben is more potent than methylparaben), but this also corresponds to a decrease in water solubility.[13][14]
Caption: Fungal growth inhibition by intracellular pH disruption.
Experimental Protocols: Determining Preservative Efficacy
Standardized methods are crucial for comparing the efficacy of antimicrobial preservatives. The broth microdilution method is a widely used laboratory technique to determine the Minimum Inhibitory Concentration (MIC) of a substance.
Protocol: Broth Microdilution Method
-
Preparation of Preservative Stock: A stock solution of the preservative (e.g., this compound) is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, the preservative stock solution is serially diluted in a liquid microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing preservative concentrations across the wells.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific cell density (typically ~5 x 10^5 Colony Forming Units per mL).
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the microbial suspension. A positive control well containing only growth medium and the inoculum is also included.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 35°C for 18-24 hours for bacteria).
-
Result Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth.[15]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
This guide provides a comparative framework for evaluating the efficacy of this compound relative to established preservatives. While direct antimicrobial data for this specific compound is scarce, an analysis of its structural isomer, 4-hydroxybenzoic acid, and other common agents offers valuable insights.
Parabens and sorbic acid show strong efficacy against fungi, while benzoic acid and parabens are effective against a broad range of bacteria. The performance of acidic preservatives is highly dependent on a low-pH environment. The broader effective pH range of parabens makes them versatile, though their efficacy against certain Gram-negative bacteria can be limited.
To definitively establish the preservative profile of This compound , further research is essential. Direct comparative studies employing standardized protocols, such as the broth microdilution method, are required to determine its MIC values against a comprehensive panel of microorganisms. Such data will enable researchers and formulators to accurately assess its potential as a novel and effective preservative in various applications.
References
- 1. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. cibtech.org [cibtech.org]
- 5. ueno-fc.co.jp [ueno-fc.co.jp]
- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ijcrt.org [ijcrt.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Acidity of 4-Hydroxy-2-methylbenzoic Acid and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acidity of 4-Hydroxy-2-methylbenzoic acid and its structural isomer, salicylic (B10762653) acid (2-hydroxybenzoic acid). Understanding the acidity of these compounds, as quantified by their acid dissociation constant (pKa), is crucial for predicting their behavior in various chemical and biological systems, including drug absorption, distribution, metabolism, and excretion (ADME). This document presents experimental data, outlines the methodologies for its determination, and discusses the structural factors that govern their relative acidities.
Quantitative Acidity Comparison
The acidity of an organic compound is fundamentally determined by the stability of its conjugate base after donating a proton. This is quantitatively expressed by the pKa value, where a lower pKa indicates a stronger acid. The experimental pKa values for salicylic acid and a related isomer, 4-hydroxybenzoic acid, are well-established. While an experimental pKa for this compound is not as readily available in common literature, a predicted value can be used for a comparative assessment.
| Compound | Structure | pKa |
| Salicylic Acid | 2-hydroxybenzoic acid | 2.97 |
| 4-Hydroxybenzoic Acid | 4-hydroxybenzoic acid | 4.54[1] |
| This compound | This compound | Value not found in searches |
| 3-Methylsalicylic Acid | 2-hydroxy-3-methylbenzoic acid | ~2.8 (Predicted)[2] |
Note: An experimental pKa value for this compound could not be definitively located in the searched resources. PubChem indicates its presence in the IUPAC Digitized pKa Dataset, but the specific value was not retrieved.[3] For the purpose of this guide, the predicted pKa of the closely related 3-methylsalicylic acid is included to provide context on the potential influence of a methyl group.
Experimental Determination of pKa
The pKa values of substituted benzoic acids are typically determined using potentiometric titration or UV-Vis spectrophotometry. These methods rely on monitoring changes in pH or absorbance as the compound is titrated with a base.
Potentiometric Titration Protocol
Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a titrant (e.g., a strong base) to a solution of the analyte (the acid) and monitoring the resulting change in pH with a pH meter.
Experimental Workflow for Potentiometric Titration:
Figure 1. Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Solution Preparation: A standard solution of the carboxylic acid (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa.
-
Titration: A known volume of the acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The base is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the base, allowing the solution to stabilize before each reading.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Spectrophotometric Method Protocol
The spectrophotometric method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.
Logical Relationship for Spectrophotometric pKa Determination:
Figure 2. Key principles underlying spectrophotometric pKa determination.
Detailed Steps:
-
Wavelength Selection: The UV-Vis spectra of the fully protonated (in a highly acidic solution) and fully deprotonated (in a highly basic solution) forms of the acid are recorded to identify the wavelength of maximum absorbance difference (λ_max).
-
Buffer Preparation: A series of buffer solutions with a range of known pH values around the expected pKa of the acid are prepared.
-
Sample Preparation: A constant concentration of the acid is added to each buffer solution.
-
Absorbance Measurement: The absorbance of each solution is measured at the predetermined λ_max.
-
Data Analysis: The pKa is determined by plotting the absorbance versus pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used, where the pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.
Structural Factors Influencing Acidity
The significant difference in acidity between salicylic acid and its isomers can be attributed to a combination of electronic and steric effects.
Dissociation Equilibria and Intramolecular Hydrogen Bonding:
Figure 3. Dissociation equilibria of the compared acids.
Salicylic Acid: The markedly lower pKa of salicylic acid is primarily due to the stabilization of its conjugate base, the salicylate anion, through intramolecular hydrogen bonding . The proximity of the hydroxyl group to the carboxylate group allows for the formation of a stable six-membered ring-like structure. This hydrogen bond delocalizes the negative charge of the carboxylate, making the proton easier to remove.
This compound: In this isomer, the hydroxyl group is in the para position relative to the carboxyl group, and a methyl group is in the ortho position.
-
Hydroxyl Group: The para-hydroxyl group is electron-donating through resonance, which destabilizes the carboxylate anion and decreases acidity compared to benzoic acid (pKa ~4.2).
References
A Comparative Guide to the Purity Assessment of Commercial 4-Hydroxy-2-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the purity of chemical starting materials is of paramount importance, directly impacting experimental reproducibility, product quality, and the overall success of research endeavors. 4-Hydroxy-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of commercially available this compound, supported by detailed experimental protocols for its purity assessment.
Commercial Availability and Stated Purity
The purity of this compound can vary between suppliers. The following table summarizes the stated purity from a selection of commercial vendors. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific purity information.
| Supplier | Stated Purity (%) | Analytical Method for Purity | CAS Number |
| Sigma-Aldrich | 98% | Not Specified | 578-39-2[1] |
| TCI America | >98.0% | GC | 578-39-2[2] |
| Chem-Impex | ≥ 98% | HPLC | 578-39-2[3] |
| Fisher Scientific | 98.0+% | Not Specified | 578-39-2[4] |
| Alkali Scientific | Not Specified | Not Specified | 578-39-2[5] |
Potential Impurities
Based on common synthetic routes for this compound, such as the Kolbe-Schmitt reaction with m-cresol, potential impurities may include unreacted starting materials, isomers, and byproducts from side reactions.[6]
Comparison with Alternatives
In drug discovery, isomers and bioisosteres of a lead compound are often explored to improve its pharmacological properties. The following table compares this compound with some of its alternatives.
| Compound | Structure | Key Differentiator | Potential Application |
| This compound | HOC₆H₃(CH₃)CO₂H | - | Building block for anti-inflammatory drugs and other pharmaceuticals.[3] |
| 3-Hydroxy-2-methylbenzoic acid | Isomer | Positional isomerism can lead to different biological activities and physicochemical properties. | Research chemical. |
| 4-Hydroxy-3-methylbenzoic acid | Isomer | Positional isomerism can affect receptor binding and metabolic stability. | Research chemical. |
| Tetrazole analogue | Bioisostere | The tetrazole ring is a common bioisosteric replacement for a carboxylic acid, offering similar acidity but different metabolic stability and binding interactions.[7] | Drug discovery, to modulate pharmacokinetic and pharmacodynamic properties.[7] |
| Sulfonamide analogue | Bioisostere | A non-classical bioisostere for carboxylic acids, it can alter the pKa and lipophilicity of the molecule.[7] | Drug discovery, to improve cell permeability and metabolic stability.[7] |
Experimental Protocols for Purity Assessment
A multi-pronged approach employing chromatographic and spectroscopic techniques, alongside a classical titrimetric method, is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient:
-
Start with 95% A, 5% B
-
Linearly increase to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.
Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., Benzoic Acid, Maleic Acid).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons each signal represents, their molecular weights, and the weighed masses.
Acid-Base Titration
This classical method determines the assay of the acidic functional group.
Protocol:
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein (B1677637) indicator solution.
-
Ethanol (neutralized).
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.[8][9]
-
Record the volume of NaOH consumed.
-
-
Calculation: The purity is calculated based on the volume of titrant used, its molarity, and the mass of the sample.
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of commercial this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not typically involved in signaling pathways itself, its derivatives may be designed to interact with specific biological targets. For instance, if incorporated into a molecule targeting a receptor tyrosine kinase (RTK) pathway, the overall structure would be critical for its inhibitory activity.
The logical relationship in its purity assessment, however, is crucial. Orthogonal analytical techniques (e.g., chromatography, spectroscopy, and titrimetry) are employed to provide a high degree of confidence in the final purity value. Each technique provides a different perspective on the sample's composition, and concordance between the results strengthens the final assessment.
Caption: Logical relationship of orthogonal analytical techniques for purity assessment.
References
- 1. This compound 98 578-39-2 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. alkalisci.com [alkalisci.com]
- 6. CN113423683A - Method for producing this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. alameda.edu [alameda.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Cross-Reactivity of 4-Hydroxy-2-methylbenzoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Hydroxy-2-methylbenzoic acid in various biological assays. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related phenolic acids and salicylic (B10762653) acid derivatives to predict and understand its likely off-target effects. The experimental protocols provided are established methodologies for assessing the cross-reactivity of small molecules.
Executive Summary
This compound, a derivative of benzoic acid, belongs to the broad class of phenolic compounds known for their diverse biological activities. While its specific cross-reactivity profile is not extensively documented, its structural similarity to other hydroxybenzoic acids and salicylic acid derivatives suggests a potential for interactions with various biological targets. This guide explores these potential cross-reactivities, provides detailed experimental protocols for their assessment, and visualizes relevant signaling pathways that may be modulated by this class of compounds. Understanding these potential off-target effects is crucial for the accurate interpretation of biological assay results and for the development of specific therapeutic agents.
Predicted Cross-Reactivity Profile
The cross-reactivity of this compound is likely influenced by the presence and position of the hydroxyl, methyl, and carboxylic acid groups. These features can lead to interactions with a range of biological targets, including enzymes and receptors. The following table summarizes known quantitative data for 4-Hydroxybenzoic acid and predicts the cross-reactivity of this compound and its structural analogs based on structure-activity relationships.
Table 1: Predicted Cross-Reactivity and Known Inhibitory Activity of this compound and Analogs
| Compound | Target/Assay | Activity (IC50/K_b) | Predicted Cross-Reactivity of this compound | Rationale for Prediction |
| 4-Hydroxybenzoic acid | Acetylcholinesterase | IC50: Slightly higher than salicylic acid[1] | Moderate | The addition of a methyl group at the 2-position may alter the binding affinity within the active site. |
| 4-Hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | IC50: 160 µg/mL[2] | Moderate to High | The core phenolic acid structure is responsible for antimicrobial activity; the methyl group may slightly alter potency. |
| 4-Hydroxybenzoic acid | Human Serum Albumin (HSA) | K_b values determined at different pH and temperatures[3] | High | As a small molecule, it is likely to bind to serum albumin, which can affect its bioavailability and distribution. |
| Salicylic acid | Cyclooxygenase (COX) enzymes | Varies depending on the specific derivative and assay conditions | Moderate | As a salicylic acid derivative, it may exhibit some COX inhibitory activity. The methyl group could influence selectivity for COX-1 vs. COX-2. |
| Methylsalicylic acid isomers | Metabolic rate stimulation | ortho-cresotinate (2-hydroxy-3-methylbenzoic acid) showed the highest potency[4] | High | Isomeric position of the methyl group significantly impacts biological activity. This compound is an isomer and likely has distinct metabolic effects. |
| Phenolic Compounds (General) | Protein Tyrosine Kinases | Varies | Possible | The hydroxyl and carboxyl groups can form hydrogen bonds within kinase active sites. |
Potential Signaling Pathway Interactions
Phenolic compounds are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The structural characteristics of this compound suggest it may interact with components of these pathways.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Some phenolic compounds have been shown to inhibit JAK kinases, thereby downregulating inflammatory responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Many anti-inflammatory phenolic compounds exert their effects by inhibiting key kinases in this pathway, preventing the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in a variety of cellular processes, including proliferation, differentiation, and stress responses. Salicylic acid and its derivatives have been shown to modulate MAPK signaling.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of this compound, a variety of in vitro and in silico methods can be employed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and robust method for quantifying the cross-reactivity of small molecules in immunoassays.
Principle: The assay measures the ability of the test compound (this compound) to compete with a labeled antigen for a limited number of antibody binding sites.
Methodology:
-
Plate Coating: Coat microtiter plate wells with an antibody specific to a structurally similar target analyte (e.g., salicylic acid).
-
Blocking: Block unoccupied sites on the plate to prevent non-specific binding.
-
Competitive Reaction: Add a mixture of a fixed concentration of enzyme-labeled antigen and varying concentrations of the test compound (this compound) or standard to the wells.
-
Incubation and Washing: Incubate to allow competition to occur, then wash away unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the labeled antigen.
-
Signal Detection: Measure the absorbance of the resulting color. The signal intensity is inversely proportional to the concentration of the test compound.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the labeled antigen binding (IC50). Cross-reactivity is then calculated relative to the IC50 of the target analyte.
Kinase Selectivity Profiling
To assess off-target effects on a broader scale, especially within the kinome, commercially available kinase profiling services can be utilized.
Principle: These services typically use in vitro activity assays or binding assays to measure the interaction of a compound with a large panel of purified kinases.
Methodology (General):
-
Compound Submission: The test compound (this compound) is submitted to the service provider.
-
Assay Performance: The compound is tested at one or more concentrations against a panel of kinases. Common assay formats include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (B84403) from ATP onto a substrate.
-
Luminescence-based Assays: Measure the amount of ATP remaining after the kinase reaction.
-
Binding Assays: Measure the displacement of a known ligand from the kinase active site.
-
-
Data Analysis: The results are typically reported as percent inhibition at a given concentration or as IC50 values for the inhibited kinases. This data provides a selectivity profile of the compound across the kinome.
In Silico Off-Target Prediction
Computational methods can be used as a preliminary screen to predict potential off-target interactions.
Principle: These methods use the chemical structure of the compound to predict its binding affinity to a large database of protein targets based on ligand-based or structure-based approaches.
Methodology:
-
Structure Input: The 2D or 3D structure of this compound is used as input.
-
Database Searching: The structure is compared against a database of known ligands and their targets using algorithms that consider chemical similarity, pharmacophore matching, or molecular docking.
-
Prediction Output: The output is a list of potential protein targets with a predicted binding affinity or a score indicating the likelihood of interaction.
-
Experimental Validation: High-scoring predictions should be validated experimentally using the methods described above.
Conclusion
While direct experimental data on the cross-reactivity of this compound is sparse, its structural relationship to other bioactive phenolic compounds suggests a potential for off-target interactions. Researchers and drug development professionals should be aware of these possibilities and employ rigorous experimental and computational methods to characterize the selectivity of this compound. The protocols and pathway diagrams provided in this guide offer a framework for conducting such an evaluation, leading to a more complete understanding of the biological activity of this compound and facilitating the development of more specific and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological activity of salicylate and related compounds - Enlighten Theses [theses.gla.ac.uk]
A Comparative Analysis of the Antioxidant Potential of 4-Hydroxy-2-methylbenzoic Acid Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant activity of derivatives of 4-Hydroxy-2-methylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of phenolic compounds. This document summarizes available experimental data, details relevant testing methodologies, and illustrates a key signaling pathway involved in the antioxidant response.
Structure-Activity Relationship in Hydroxybenzoic Acids
The antioxidant capacity of phenolic compounds like this compound and its derivatives is intrinsically linked to their chemical structure. A crucial factor is the presence and positioning of hydroxyl (-OH) groups on the aromatic ring, which facilitate the donation of a hydrogen atom to neutralize free radicals. The presence of an electron-donating methyl group, as in this compound, can also influence this activity.
While specific quantitative data for a comprehensive series of this compound derivatives is limited in publicly available literature, the principles of their antioxidant action can be inferred from studies on analogous hydroxybenzoic acids. Research indicates that an increase in the number of hydroxyl groups generally enhances antioxidant activity. For instance, dihydroxybenzoic and trihydroxybenzoic acids often exhibit stronger radical scavenging capabilities than monohydroxybenzoic acids. The relative position of these hydroxyl groups also plays a significant role in determining the antioxidant potential.
A qualitative study on the esters of 4-hydroxybenzoic acid has suggested that the parent acid exhibits higher antioxidant activity against superoxide (B77818) radicals compared to its methyl and propyl esters. This suggests that esterification of the carboxyl group may impact the molecule's ability to scavenge certain types of free radicals.
Comparative Antioxidant Activity Data
To illustrate the structure-activity relationship among hydroxybenzoic acids, the following table summarizes the 50% inhibitory concentration (IC50) values from a study on various dihydroxybenzoic and trihydroxybenzoic acids using the DPPH radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Number of -OH Groups | IC50 (μM) in DPPH Assay[1] |
| 2,4-Dihydroxybenzoic acid | 2 | > 120,000 |
| 3,5-Dihydroxybenzoic acid | 2 | > 1,000 |
| 3,4-Dihydroxybenzoic acid | 2 | - |
| 2,3-Dihydroxybenzoic acid | 2 | - |
| 2,5-Dihydroxybenzoic acid | 2 | - |
| 3,4,5-Trihydroxybenzoic acid | 3 | 2.42 ± 0.08 |
Note: Specific IC50 values for 3,4-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid were not provided in the summarized data, though they were reported to have higher activity than 2,4- and 3,5-dihydroxybenzoic acid.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for the key experiments commonly used to evaluate the antioxidant activity of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compound (this compound derivative) are prepared.
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex is reduced to the ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex by an antioxidant. This reduction results in the formation of an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (e.g., in µM of Fe²⁺ per mg of the compound).
Cellular Antioxidant Signaling Pathway: The Nrf2-Keap1 Pathway
Phenolic antioxidants, including hydroxybenzoic acid derivatives, can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A primary pathway involved is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This cellular defense mechanism enhances the cell's capacity to counteract oxidative damage.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxy-2-methylbenzoic Acid: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 4-Hydroxy-2-methylbenzoic acid is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. This guide provides a procedural, step-by-step plan for the proper handling and disposal of this compound. Adherence to these protocols is essential for maintaining a safe research environment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To protect eyes from potential splashes or dust particles.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact and potential irritation.[1][3] |
| Protective Clothing | Standard laboratory coat. | To protect skin and clothing from contamination.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid the inhalation of dust or vapors.[2][5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][7]
-
Waste Identification and Segregation :
-
Classify this compound as a hazardous chemical waste.
-
It is critical to keep this compound segregated from other waste streams to prevent potentially hazardous reactions. Do not mix with other chemicals unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Container Management :
-
Storage of Chemical Waste :
-
Arranging for Disposal :
-
Spill and Contamination Cleanup :
-
Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]
-
Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[2][4]
-
Clean the affected area thoroughly.
-
Any materials used for cleanup that have come into direct contact with the chemical must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 4-Hydroxy-2-methylbenzoic acid
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 4-Hydroxy-2-methylbenzoic acid. Adherence to these procedures is critical to ensure personal safety and proper chemical management.
Chemical Identifier:
-
CAS Number: 578-39-2
-
Molecular Formula: HOC₆H₃(CH₃)CO₂H
-
Molecular Weight: 152.15 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects against dust particles and chemical splashes that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact which can cause irritation.[2][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when dust may be generated.[1][5] | Minimizes inhalation of dust particles that can lead to respiratory tract irritation.[3][4][6] |
| Body Protection | A lab coat or chemical-resistant coveralls.[3][5] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety boots in areas with high exposure risk.[7][8] | Protects feet from spills and falling objects. |
Occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) for this compound have not been established.[2][3]
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step plan outlines the necessary procedures.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a chemical fume hood, to minimize dust and vapor inhalation.[3][4][9]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[2][10]
-
Assemble all necessary PPE and ensure it is in good condition before handling the chemical.
-
Keep the container of this compound tightly closed when not in use.[3][4]
2. Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Avoid generating dust when handling the solid material.[3][11]
-
Use appropriate tools (e.g., spatula, scoop) for transferring the chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
-
Do not eat, drink, or smoke in the handling area.[2]
3. In Case of a Spill:
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[11][12]
-
Avoid dry sweeping that can generate dust.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]
-
Keep the container tightly sealed to prevent contamination.[4][13]
5. Disposal Plan:
-
All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.
-
Dispose of the chemical and its container at an approved waste disposal facility.[1][3][4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound 98 578-39-2 [sigmaaldrich.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. shop.dqeready.com [shop.dqeready.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. uprm.edu [uprm.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
